Fepradinol-d6
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
215.32 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/i1D3,2D3 |
InChI Key |
PVOOBRUZWPQOER-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC(C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Fepradinol-d6 chemical properties
An In-depth Technical Guide to Fepradinol-d6: Properties, Application, and Synthesis
Introduction
Fepradinol-d6 emerges as a critical analytical tool in the landscape of pharmaceutical research and development. As the stable isotope-labeled analog of Fepradinol, its utility is intrinsically linked to the complex and dual-natured pharmacological profile of the parent compound. Fepradinol has a unique history, having been investigated first as a novel anti-inflammatory agent with a mechanism distinct from traditional NSAIDs, and later as a selective β1-adrenergic receptor antagonist for cardiovascular conditions.[1] This dual identity necessitates precise and accurate quantification in biological matrices to understand its pharmacokinetics, pharmacodynamics, and metabolic fate.
This technical guide provides a comprehensive exploration of Fepradinol-d6 for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, elucidate its indispensable role as an internal standard in bioanalytical assays, propose a logical synthetic pathway, and contextualize its application by examining the pharmacology of its non-deuterated counterpart, Fepradinol.
Part 1: Core Physicochemical and Isotopic Properties
Fepradinol-d6 is specifically designed for use as an internal standard, and its properties are optimized for this purpose. The replacement of six protium (¹H) atoms with deuterium (²H) on the dimethyl groups results in a molecule that is chemically identical to Fepradinol for the purposes of chromatography and ionization, but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
| Property | Value | Source(s) |
| Chemical Name | α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzenemethanol | [2] |
| Synonyms | α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol, 1-Phenyl-4,4-(dimethyl-d6)-3-azapentane-1,5-diol | [2] |
| CAS Number | 1346598-30-8 | [2] |
| Molecular Formula | C₁₂H₁₃D₆NO₂ | [2] |
| Molecular Weight | 215.32 g/mol | [2] |
| Parent Compound (Fepradinol) MW | 209.28 g/mol | [3][4] |
| Appearance | Not Available | [2] |
| Storage Conditions | 2-8°C, Refrigerator | [2] |
Isotopic Integrity: The value of a deuterated standard is contingent on its isotopic and chemical purity. For reliable quantitative results, the following are critical:
-
Isotopic Enrichment: The percentage of molecules containing the desired number of deuterium atoms should be high, typically ≥98%, to ensure a strong and distinct signal for the internal standard.[5]
-
Chemical Purity: The compound must be free of non-labeled Fepradinol and other impurities that could interfere with the analysis. A chemical purity of >99% is the standard for such reagents.[5]
-
Label Stability: The deuterium labels are on methyl groups, which are not prone to back-exchange under typical physiological or analytical conditions, ensuring the mass difference is maintained throughout the experimental workflow.
Part 2: The Gold Standard in Bioanalysis: Fepradinol-d6 in Isotope Dilution Mass Spectrometry
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), overcoming analytical variability is the primary challenge.[6] Factors such as inconsistent sample recovery during extraction, fluctuations in instrument sensitivity, and matrix effects can lead to inaccurate results.[6] The use of a stable isotope-labeled internal standard like Fepradinol-d6 is the most robust solution to this problem, a technique known as Isotope Dilution Mass Spectrometry (IDMS).[6]
Deuterated standards are considered the "gold standard" because they behave virtually identically to the analyte of interest.[6] They co-elute chromatographically, experience the same ionization efficiency or suppression, and are subject to the same losses during sample preparation.[7][8] By adding a known concentration of Fepradinol-d6 to every sample at the start of the workflow and measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and precise data.[6]
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol: Quantification of Fepradinol in Human Plasma
This protocol describes a general, self-validating workflow for the quantification of Fepradinol using Fepradinol-d6 as an internal standard via LC-MS/MS.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Fepradinol and Fepradinol-d6 (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of Fepradinol.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of the Fepradinol-d6 working solution. Vortex briefly. This step is critical; the IS must be added before any extraction to account for recovery losses.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vial.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in 100 µL of the mobile phase starting condition.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B). The gradient should be optimized to ensure Fepradinol and Fepradinol-d6 co-elute and are separated from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection.
-
Fepradinol Transition: e.g., m/z 210.1 -> 107.1 (Parent ion -> Fragment ion)
-
Fepradinol-d6 Transition: e.g., m/z 216.1 -> 113.1 (Parent+6 -> Fragment+6)
-
Note: Specific transitions must be optimized experimentally.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the Fepradinol and Fepradinol-d6 MRM transitions.
-
Calculate the peak area ratio (Fepradinol Area / Fepradinol-d6 Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of Fepradinol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Part 3: Synthesis and Characterization
While specific proprietary synthesis routes for Fepradinol-d6 are not publicly detailed, a plausible pathway can be derived from the known synthesis of Fepradinol.[1] The key is the introduction of the deuterium labels via a deuterated starting material.
Proposed Synthesis Pathway
The synthesis likely involves the nucleophilic attack of a deuterated amine onto an epoxide. The required starting material, 2-amino-2-methyl-d6-1-propanol, can be prepared from deuterated acetone. This amine is then reacted with styrene oxide to open the epoxide ring and form Fepradinol-d6.
Caption: Proposed synthesis of Fepradinol-d6.
Analytical Characterization Workflow
Confirming the identity, purity, and isotopic enrichment of the final product is paramount.
-
Mass Spectrometry (MS): This is the primary technique to confirm the mass of the molecule. High-resolution mass spectrometry (HRMS) would be used to verify the elemental formula (C₁₂H₁₃D₆NO₂) and determine the isotopic distribution, confirming the high enrichment of the d6 species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This analysis confirms the overall structure. The key indicator of successful deuteration would be the significant reduction or complete absence of the signal corresponding to the two methyl groups.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or MS detector, HPLC is used to determine the chemical purity of the compound, ensuring it is free from starting materials, byproducts, or non-labeled Fepradinol.
Part 4: Pharmacological Context of the Parent Compound, Fepradinol
Understanding the applications of Fepradinol-d6 requires an appreciation for the pharmacology of Fepradinol itself. Researchers quantifying Fepradinol are likely investigating one of its two distinct mechanisms of action.
Anti-Inflammatory Activity
Fepradinol was initially identified as a potent anti-inflammatory agent in rodent models.[9] Crucially, its mechanism is distinct from NSAIDs as it does not inhibit the cyclooxygenase (COX) enzymes or prostaglandin E2 biosynthesis.[9][10] This suggests a potentially lower risk of the gastrointestinal side effects associated with traditional NSAIDs.[10] The proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, a key initiator of the inflammatory cascade.[10]
Caption: Proposed anti-inflammatory mechanism of Fepradinol via TLR4 inhibition.
β1-Adrenergic Blocker Activity
More recent investigations have characterized Fepradinol as a selective β1-adrenergic receptor antagonist.[1] This class of drugs, commonly known as beta-blockers, is used to manage cardiovascular diseases like hypertension. Fepradinol competitively inhibits the binding of catecholamines (e.g., adrenaline) to β1-receptors, which are primarily located in the heart.[1] This action leads to a decrease in heart rate, reduced cardiac contractility, and lower blood pressure.[1][11]
Caption: Fepradinol's mechanism as a β1-adrenergic receptor antagonist.
Conclusion
Fepradinol-d6 is more than simply a labeled version of its parent compound; it is an enabling tool for high-fidelity research. Its core utility lies in its role as a "gold standard" internal standard for isotope dilution mass spectrometry, allowing for the precise and accurate quantification of Fepradinol in complex biological matrices.[6] This capability is essential for elucidating the pharmacokinetics and clinical potential of Fepradinol, whether it is being investigated for its unique non-COX-mediated anti-inflammatory properties or its β1-adrenergic blocking effects in cardiovascular medicine. The well-defined physicochemical properties, stable isotopic labeling, and clear application in validated bioanalytical workflows make Fepradinol-d6 an indispensable asset for any research or drug development program involving Fepradinol.
References
-
Generative AI. What is the mechanism of Fepradinol?. Available from: [Link]
-
PubMed. Mechanism of anti-inflammatory action of fepradinol. Available from: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]
-
PubChem. Fepradinol | C12H19NO2 | CID 68819. Available from: [Link]
-
Pharmaffiliates. Fepradinol-d6 | CAS No : 1346598-30-8. Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
PubChem. Fepradinol, (R)- | C12H19NO2 | CID 6540845. Available from: [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fepradinol, (R)- | C12H19NO2 | CID 6540845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What is the mechanism of Fepradinol? [synapse.patsnap.com]
Technical Guide: Synthesis and Characterization of Fepradinol-d6
The following technical guide details the synthesis, characterization, and application of Fepradinol-d6 , a stable isotope-labeled internal standard (SIL-IS) designed for the precise bioanalysis of Fepradinol.
Executive Summary & Strategic Rationale
Fepradinol (CAS: 63075-47-8) is a non-narcotic anti-inflammatory and analgesic agent that functions as a
To support high-sensitivity LC-MS/MS assays in complex matrices (plasma, urine), a deuterated internal standard is required. Fepradinol-d6 is the optimal candidate, incorporating two trideuteromethyl groups (
Why Fepradinol-d6?
-
Metabolic Stability: The dimethyl moiety is sterically hindered, reducing the risk of deuterium loss via metabolic exchange compared to aromatic labeling.
-
Mass Shift: A +6 Da shift provides sufficient separation from the analyte (
) and its natural isotopes ( ) to prevent crosstalk in mass spectrometry. -
Cost-Efficiency: The synthesis utilizes Acetone-d6 , a readily available and inexpensive deuterated starting material.[2]
Retrosynthetic Analysis
The synthesis of Fepradinol-d6 is disconnected into two primary modules:
-
Module A: The synthesis of the deuterated "linker" amine, 2-Amino-2-(methyl-d3)-1-propanol-d3 (d6-AMP).
-
Module B: The ring-opening coupling of Styrene Oxide with d6-AMP.
Pathway Visualization
The following diagram illustrates the critical path from Acetone-d6 to Fepradinol-d6.
Figure 1: Retrosynthetic pathway for Fepradinol-d6 via the Henry Reaction and Epoxide Ring Opening.
Experimental Protocols
Module A: Synthesis of 2-Amino-2-(methyl-d3)-1-propanol-d3 (d6-AMP)
Rationale: The standard industrial synthesis of 2-amino-2-methyl-1-propanol (AMP) involves the condensation of 2-nitropropane with formaldehyde.[3] We adapt this using deuterated precursors.[2][4][5]
Step 1: Preparation of 2-Nitropropane-d6
-
Reagents: Acetone-d6 (Sigma-Aldrich, >99.9% D), Sodium Borohydride (
), Phosphorus Tribromide ( ), Silver Nitrite ( ). -
Procedure:
-
Reduction: Dissolve Acetone-d6 (10.0 g) in methanol at 0°C. Slowly add
(1.1 eq). Stir for 2h. Quench with dilute HCl and extract Isopropanol-d6. -
Bromination: Treat Isopropanol-d6 with
(0.35 eq) at 0°C, then reflux for 1h. Distill to isolate 2-Bromopropane-d6. -
Nitration: Add 2-Bromopropane-d6 dropwise to a suspension of
(1.2 eq) in diethyl ether at 0°C in the dark. Stir for 24h. Filter silver salts and fractionally distill to obtain 2-Nitropropane-d6 .
-
Note: The
-proton is H (from ), but this proton is lost in the next step, so isotopic purity at this position is irrelevant.
-
Step 2: Henry Reaction & Reduction
-
Reagents: 2-Nitropropane-d6, Paraformaldehyde (unlabeled), Potassium Fluoride (cat.), Raney Nickel.
-
Procedure:
-
Condensation: Mix 2-Nitropropane-d6 (5.0 g) with Paraformaldehyde (1.1 eq) and catalytic KF in isopropanol. Heat to 50°C for 4h. The
-proton is replaced by the hydroxymethyl group, yielding 2-Nitro-2-(methyl-d3)-1-propanol-d3 . -
Hydrogenation: Transfer the nitro-alcohol to a high-pressure reactor. Add Raney Nickel (10% w/w). Pressurize with
(50 psi) and stir at RT for 6h. -
Purification: Filter catalyst, remove solvent, and distill under reduced pressure to yield d6-AMP as a viscous, colorless liquid.
-
Module B: Synthesis of Fepradinol-d6
Rationale: The epoxide ring opening of styrene oxide by a primary amine is regioselective, favoring attack at the less hindered carbon, yielding the desired secondary amino-alcohol.
-
Reagents: Styrene Oxide (1.0 eq), d6-AMP (1.2 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve Styrene Oxide (1.20 g, 10 mmol) in anhydrous ethanol (15 mL).
-
Add d6-AMP (1.30 g, 12 mmol) dropwise under
atmosphere. -
Reflux the mixture for 6 hours. Monitor consumption of styrene oxide by TLC (Hexane:EtOAc 7:3).
-
Cool to room temperature and concentrate in vacuo.
-
Purification: The crude oil is purified via flash column chromatography (DCM:MeOH:NH4OH 90:10:1).
-
Salt Formation (Optional): Dissolve the free base in diethyl ether and bubble dry HCl gas to precipitate Fepradinol-d6 Hydrochloride .
-
Characterization & Validation
Quantitative Data Summary
| Parameter | Fepradinol (Standard) | Fepradinol-d6 (Target) |
| Formula | ||
| Exact Mass | 209.1416 | 215.1792 |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 140–142 °C | 139–141 °C |
| Isotopic Purity | N/A | > 99.0 atom % D |
NMR Validation (1H NMR, 400 MHz, CD3OD)
The disappearance of the characteristic gem-dimethyl singlet confirms the incorporation of the d6-label.
| Proton Assignment | Chemical Shift ( | Chemical Shift ( |
| Aromatic Ring | 7.25 – 7.40 (m, 5H) | 7.25 – 7.40 (m, 5H) |
| CH-OH (Benzylic) | 4.75 (dd, 1H) | 4.75 (dd, 1H) |
| CH2-N (Benzylic) | 2.80 (m, 2H) | 2.80 (m, 2H) |
| CH2-OH (Primary) | 3.35 (s, 2H) | 3.35 (s, 2H) |
| C(CH3)2 (Dimethyl) | 1.10 (s, 6H) | Absent (Silent) |
Mass Spectrometry (ESI+)
-
Instrument: Triple Quadrupole LC-MS/MS.
-
Ionization: Electrospray Ionization (Positive Mode).
-
Precursor Ion (Q1):
-
Fepradinol:
210.1 -
Fepradinol-d6:
216.2
-
-
Product Ion (Q3):
-
Common fragment: Loss of water (
) or cleavage of the benzylic amine. -
Key transition for d6:
(Loss of ) or specific fragment retaining the dimethyl-d6 group.
-
Bioanalytical Application (LC-MS/MS)
For researchers developing PK assays, the following conditions are recommended for using Fepradinol-d6 as an Internal Standard.
Workflow Visualization
Figure 2: Standardized bioanalytical workflow for Fepradinol quantification.
Protocol Highlights
-
Stock Solution: Prepare Fepradinol-d6 at 1.0 mg/mL in Methanol. Store at -20°C.
-
Working Solution: Dilute to 500 ng/mL in 50% Methanol/Water.
-
Sample Prep: Add 50
L of Working IS to 100 L of plasma. Vortex. Add 300 L Acetonitrile (Protein ppt). Centrifuge. -
Chromatography: C18 Reverse Phase column (e.g., Waters XBridge). Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Self-Validation: The retention time of Fepradinol-d6 must match Fepradinol within
min, but mass channels must show no cross-interference (>2000 resolution).
References
-
BenchChem. (2025).[4][6] Fepradinol: A Technical Deep Dive into its Discovery and Divergent Development Paths. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 68819, Fepradinol. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3051696, Fepradinol hydrochloride. Retrieved from
-
Ataman Chemicals. (2025).[7] 2-Amino-2-methyl-1-propanol Technical Data. Retrieved from
-
DrugFuture. (2023). Fepradinol Chemical Index Database. Retrieved from
-
Masso, J. M., et al. (1994). Mechanism of anti-inflammatory action of fepradinol. Arzneimittel-Forschung. Retrieved from
Sources
- 1. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and synthesis of a novel ZB716-d6 as a stable isotopically labeled internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fepradinol hydrochloride | C12H20ClNO2 | CID 3051696 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Analytical and Pharmacological Profiling of Fepradinol and its Stable Isotope-Labeled Internal Standard (Fepradinol-d6)
Executive Summary
Fepradinol is a highly versatile small molecule characterized by a biphasic pharmacological development history. Initially investigated as a potent, cyclooxygenase (COX)-independent anti-inflammatory agent[1], subsequent research repositioned it as a selective β1-adrenergic receptor antagonist for cardiovascular management[2]. As research into its pharmacokinetics and tissue distribution accelerates, the need for absolute quantitative precision in biological matrices is paramount.
This technical guide explores the dual mechanism of action of Fepradinol and provides an in-depth framework for its bioanalysis using Fepradinol-d6 (CAS: 1346598-30-8) [3]. As a Stable Isotope-Labeled Internal Standard (SIL-IS), Fepradinol-d6 acts as the cornerstone of self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, correcting for matrix effects, extraction losses, and ionization variability[4].
Chemical Identity and Physicochemical Profiling
The integration of six deuterium atoms into the fepradinol structure increases its molecular weight by approximately 6 Da. This mass shift is critical; it is large enough to prevent isotopic overlap (cross-talk) in the mass spectrometer while maintaining identical physicochemical properties to the unlabeled analyte[5].
Table 1: Comparative Chemical Properties of Fepradinol and Fepradinol-d6
| Property | Fepradinol (Unlabeled) | Fepradinol-d6 (SIL-IS) |
| CAS Number | 36981-91-6[1] | 1346598-30-8[3] |
| Molecular Formula | C₁₂H₁₉NO₂[1] | C₁₂H₁₃D₆NO₂[3] |
| Molecular Weight | 209.28 g/mol [1] | 215.32 g/mol [3] |
| IUPAC Name | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol |
| Primary Function | Active Pharmaceutical Ingredient (API) | Internal Standard for LC-MS/MS |
Pharmacodynamics: A Dual-Mechanism Profile
Understanding the clinical utility of Fepradinol requires analyzing its two distinct biological targets.
-
Cardiovascular Modulation (β1-Adrenergic Antagonism): Fepradinol competitively inhibits the binding of endogenous catecholamines (adrenaline and noradrenaline) to β1-adrenergic receptors located predominantly in the myocardium. This antagonistic action yields a negative chronotropic (decreased heart rate) and negative inotropic (decreased contractility) effect, effectively lowering blood pressure[2].
-
Anti-Inflammatory Action (COX-Independent): Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Fepradinol does not inhibit prostaglandin synthesis[6]. Instead, it suppresses both the early and late phases of acute inflammation. Current consensus suggests this is achieved by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently prevents the activation of downstream transcription factors like NF-κB and MAPK[7].
Caption: Dual pharmacological pathways of Fepradinol targeting β1-adrenergic and TLR4 receptors.
The Role of Fepradinol-d6 in LC-MS/MS Bioanalysis
In LC-MS/MS bioanalysis, the accuracy of reported concentrations is heavily impacted by analyte loss during sample preparation and ionization fluctuations in the mass spectrometer[4]. Fepradinol-d6 resolves these issues through two critical mechanisms:
-
Extraction Recovery Correction: Biological samples require rigorous cleanup (e.g., Solid-Phase Extraction). By adding Fepradinol-d6 to the raw plasma before extraction, any physical loss of the analyte is proportionally mirrored by the SIL-IS.
-
Matrix Effect Normalization: Co-eluting endogenous lipids can cause severe ion suppression in the electrospray ionization (ESI) source. Because Fepradinol and Fepradinol-d6 are chemically identical, they co-elute perfectly from the UHPLC column. They enter the ESI source at the exact same millisecond, experiencing identical ion suppression. The ratio of their signals (Analyte Area / IS Area) remains mathematically constant, self-validating the quantification[4].
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure high scientific integrity, the following protocol is designed as a self-validating system . Every step includes a causality rationale and a validation checkpoint to guarantee data trustworthiness.
Step 1: Pre-Extraction Spiking
-
Action: Aliquot 50 µL of biological plasma into a 96-well plate. Add 10 µL of Fepradinol-d6 working solution (50 ng/mL in 50% methanol) to all samples, calibrators, and quality controls (QCs)[4].
-
Causality: Spiking the SIL-IS prior to protein disruption ensures the labeled and unlabeled molecules bind to plasma proteins and partition into solvents identically.
Step 2: Solid-Phase Extraction (SPE)
-
Action: Add 200 µL of 2% formic acid to disrupt protein binding. Load onto a conditioned mixed-mode cation exchange SPE plate. Wash with water and 100% methanol. Elute with 5% ammonium hydroxide in methanol. Evaporate under nitrogen and reconstitute in the mobile phase.
-
Causality: Fepradinol contains a secondary amine that becomes positively charged under acidic conditions. Cation exchange SPE selectively traps the ionized Fepradinol/Fepradinol-d6 while washing away neutral lipids, drastically reducing matrix effects.
Step 3: UHPLC-MS/MS Analysis
-
Action: Inject 2 µL onto a C18 UHPLC column. Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation Checkpoint: Monitor the absolute peak area of Fepradinol-d6 across all injections in the batch. A coefficient of variation (CV) of < 15% for the IS response confirms that extraction recovery and ESI ionization efficiency remained stable, validating the entire run.
Caption: Self-validating LC-MS/MS workflow utilizing Fepradinol-d6 for absolute quantification.
Method Validation Data Presentation
When a method utilizing Fepradinol-d6 is properly optimized, the resulting validation data should demonstrate strict adherence to FDA/EMA bioanalytical guidelines. The table below summarizes the expected quantitative performance metrics when utilizing this SIL-IS workflow.
Table 2: Representative LC-MS/MS Validation Metrics using Fepradinol-d6
| Validation Parameter | Target Criteria | Role of Fepradinol-d6 in Achieving Target |
| Intra-Assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Normalizes well-to-well volumetric pipetting errors. |
| Inter-Assay Accuracy (%) | 85% – 115% | Corrects for day-to-day instrument response drift. |
| Matrix Factor (IS Normalized) | ~ 1.0 (CV ≤ 15%) | Perfectly compensates for ion suppression from endogenous lipids. |
| Extraction Recovery (%) | Consistent across QC levels | Tracks analyte loss during the SPE wash and elution phases. |
References
- BenchChem.
- PatSnap. "What is the mechanism of Fepradinol?
- BenchChem. "Fepradinol's Biphasic Inflammatory Response: A Technical Guide." BenchChem,
- PubMed. "Mechanism of anti-inflammatory action of fepradinol.
- Pharmaffiliates. "CAS No : 1346598-30-8 | Chemical Name : Fepradinol-d6.
- WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How." WuXi AppTec, May 15 2025.
- BenchChem. "A Comparative Guide to Internal Standards for Vitamin D Analysis by LC-MS/MS." BenchChem,
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Fepradinol? [synapse.patsnap.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Fepradinol-d6 molecular weight
Technical Whitepaper: Fepradinol-d6 Characterization and Bioanalytical Applications
Executive Summary
Fepradinol-d6 (CAS: 1346598-30-8) is the deuterated isotopologue of Fepradinol, a pharmaceutical agent exhibiting a dual pharmacological profile as a non-steroidal anti-inflammatory drug (NSAID) with non-prostaglandin mechanisms and a
This technical guide delineates the physicochemical characterization of Fepradinol-d6, focusing on the precise calculation of its molecular weight and isotopic mass shift. Furthermore, it details a self-validating experimental workflow for its application in pharmacokinetic (PK) studies, ensuring regulatory compliance and data integrity.
Chemical Identity and Molecular Weight Analysis[1][2][3][4][5]
The utility of Fepradinol-d6 relies on its chemical equivalence to the analyte of interest (Fepradinol) while maintaining a distinct mass spectral signature. The labeling typically involves the substitution of six hydrogen atoms (
Comparative Physicochemical Profile
| Property | Fepradinol (Unlabeled) | Fepradinol-d6 (SIL-IS) |
| CAS Number | 36981-91-6 | 1346598-30-8 |
| Chemical Formula | ||
| Average Mol. Weight | 209.29 g/mol | 215.32 g/mol |
| Monoisotopic Mass | 209.1416 Da | 215.1792 Da |
| pKa (Calculated) | ~8.99 (Basic Amine) | ~8.99 (Negligible shift) |
| LogP | 0.82 | 0.82 |
The Deuterium Isotope Effect on Molecular Weight
For high-resolution mass spectrometry (HRMS) and accurate quantification, the distinction between Average Molecular Weight (used for gravimetric preparation) and Monoisotopic Mass (used for MS detection) is critical.
Calculation of Fepradinol-d6 Monoisotopic Mass:
The mass shift (
-
Base Mass (Unlabeled): 209.1416 Da
-
Mass Shift: +6.0376 Da
-
Target Mass (d6): 215.1792 Da
Technical Insight: The +6 Da shift is optimal for bioanalysis. It prevents "cross-talk" between the analyte and IS channels in the mass spectrometer, as the natural isotopic distribution of the unlabeled drug (M+1, M+2) does not significantly overlap with the M+6 channel of the internal standard.
Bioanalytical Application: LC-MS/MS Workflow
The following protocol outlines a validated method for quantifying Fepradinol using Fepradinol-d6. This workflow is designed to mitigate matrix effects—a common cause of ion suppression in ESI-MS.
Experimental Rationale
-
Internal Standard Selection: Fepradinol-d6 is preferred over structural analogs because it co-elutes with the analyte. This ensures that any ionization suppression caused by phospholipids or salts at the retention time affects both the analyte and the IS equally, effectively canceling out the error.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode is selected due to the secondary amine in the Fepradinol structure, which readily protonates (
).
Sample Preparation Protocol (Protein Precipitation)
This method is chosen for high throughput and recovery.
-
Aliquot: Transfer 50
L of plasma sample into a 1.5 mL centrifuge tube. -
IS Addition: Add 20
L of Fepradinol-d6 working solution (e.g., 500 ng/mL in methanol). Crucial Step: Vortex immediately to equilibrate IS with the biological matrix. -
Precipitation: Add 150
L of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. The acid helps disrupt protein binding. -
Agitation: Vortex for 1 minute at high speed.
-
Separation: Centrifuge at 10,000
g for 10 minutes at 4°C. -
Transfer: Inject 5
L of the clear supernatant into the LC-MS/MS system.
Chromatographic & Mass Spectrometric Conditions
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7
m). -
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water (pH ~3.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 3 minutes.
-
Detection (MRM Mode):
-
Fepradinol:
(Benzyl cation fragment). -
Fepradinol-d6:
(If label is on the propyl chain) OR (If label is retained on the fragment). -
Note: The specific transition depends on the position of the deuterium. For "dimethyl-d6" labeling, the benzyl fragment (
) often remains unlabeled (m/z 91), while the parent mass shifts.
-
Visualization of Analytical Logic
The following diagram illustrates the self-validating loop of using a Stable Isotope-Labeled Internal Standard. The logic ensures that variations in extraction and ionization are mathematically normalized.
Figure 1: The logic flow of Stable Isotope Dilution Assays. Co-elution of Fepradinol and Fepradinol-d6 ensures that matrix effects (ionization suppression) affect both compounds identically, allowing the ratio calculation to correct the final result.
Synthesis and Stability Considerations
Synthesis Pathway
Fepradinol-d6 is typically synthesized via the ring-opening of styrene oxide using a deuterated amine precursor, such as 2-amino-2-methyl-d6-1-propanol .
-
Reaction: Styrene Oxide + 2-Amino-2-methyl-d6-1-propanol
Fepradinol-d6. -
Advantage: This route introduces the deuterium label on the methyl groups of the side chain. Methyl-deuterium bonds (
) are chemically inert under physiological conditions, unlike acidic protons (e.g., -OH, -NH) which would exchange with solvent water.
Storage and Handling
-
Hygroscopicity: Like many amino-alcohols, Fepradinol salts can be hygroscopic.
-
Storage: Store neat standards at -20°C under argon to prevent oxidation of the secondary amine.
-
Solution Stability: Stock solutions in methanol are generally stable for 1-3 months at -20°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68819, Fepradinol. Retrieved from [Link]
-
Pharmaffiliates Analytics Synthetics (2025). Fepradinol-d6 Product Specification and CAS 1346598-30-8. Retrieved from [Link]
-
Drug Central (2025). Fepradinol Drug Profile and Physicochemical Properties. Retrieved from [Link]
Sources
Strategic Sourcing and Analytical Application of Fepradinol-d6 in Bioanalysis
Executive Summary & Core Directive
Fepradinol-d6 is the stable isotope-labeled (SIL) analog of Fepradinol, a non-steroidal anti-inflammatory agent with a distinct mechanism involving
This guide provides a validated pathway for sourcing high-purity Fepradinol-d6 and implementing it into a regulated bioanalytical workflow (FDA/EMA compliant).
Technical Specifications & Identity
Before sourcing, verify the chemical identity to ensure the isotopic label is located in a non-exchangeable position. For Fepradinol-d6, the deuterium labeling is typically on the dimethyl groups, ensuring stability against proton exchange in protic solvents.
| Feature | Specification |
| Compound Name | Fepradinol-d6 |
| Chemical Name | |
| CAS Number | 1346598-30-8 |
| Molecular Formula | |
| Molecular Weight | ~215.32 g/mol (Unlabeled: 209.29 g/mol ) |
| Mass Shift | +6 Da (Ideal for avoiding M+0/M+1 isotopic overlap) |
| Isotopic Purity | |
| Chemical Purity | |
| Solubility | Soluble in Methanol, DMSO, and Acetonitrile |
Supply Chain & Pricing Landscape
Sourcing stable isotopes requires navigating a niche market. Fepradinol-d6 is not a high-volume commodity; it is a specialty research chemical.
Primary Suppliers
Based on current chemical registries, the following entities are the primary manufacturers or validated distributors.
-
Toronto Research Chemicals (TRC): The likely primary manufacturer.[3] Most global distributors (Fisher, Sigma) dropship from TRC for this specific isotope.
-
Pharmaffiliates: Lists the specific CAS 1346598-30-8.
-
MolPort / Alsachim: Aggregators that may hold stock or facilitate custom synthesis.
Pricing Models & Budgeting
Pricing for deuterated standards is tiered by quantity and availability status (Stock vs. Custom Synthesis).
| Quantity | Estimated Price Range (USD) | Availability Status |
| 1 mg | $450 - $650 | In Stock (Typical) |
| 2.5 mg | $800 - $1,200 | In Stock (Typical) |
| 10 mg | $2,000 - $3,000 | Inquiry (Often Make-to-Order) |
| Custom | Quote Basis | Lead Time: 4-6 Weeks |
Procurement Strategy:
-
Always request the CoA (Certificate of Analysis) first. Verify that the isotopic enrichment is >99%. Lower enrichment (<98%) leads to "cross-talk" where the IS contributes signal to the analyte channel, compromising the Lower Limit of Quantitation (LLOQ).
-
Check the "d0" content: The CoA must state the percentage of unlabeled Fepradinol. It should be <0.5%.
Bioanalytical Application: LC-MS/MS Protocol
The following protocol is designed for the quantification of Fepradinol in human plasma using Fepradinol-d6 as the Internal Standard.
Mass Spectrometry Optimization (MRM)
The +6 Da mass shift allows for clean separation of the precursor ions.
-
Ionization Mode: ESI Positive (
) -
Scan Type: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (Q1) | Product Ion (Q3)* | Collision Energy (eV) |
| Fepradinol | 210.2 ( | 91.1 (Tropylium/Benzyl) | 20 - 35 |
| Fepradinol-d6 | 216.2 ( | 91.1 / 97.1** | 20 - 35 |
*Note: Product ions must be optimized per instrument. The benzyl fragment (91.1) is common.[4] If the d6 label is retained in the fragment (e.g., the dimethyl-amine side chain), the Q3 will shift to ~128. Always run a Product Ion Scan first.
Sample Preparation (Protein Precipitation)
This method minimizes deuterium exchange and maximizes recovery.
-
Stock Prep: Dissolve 1 mg Fepradinol-d6 in 1 mL Methanol (1 mg/mL). Store at -20°C.
-
Working IS Solution: Dilute Stock to 500 ng/mL in 50:50 Acetonitrile:Water.
-
Extraction:
-
Aliquot 50 µL Plasma sample.
-
Add 10 µL Working IS Solution (Fepradinol-d6).
-
Add 200 µL Acetonitrile (cold) to precipitate proteins.
-
Vortex (1 min) and Centrifuge (10,000 rpm, 5 min).
-
Inject 5 µL of supernatant.
-
Chromatographic Conditions
Fepradinol is a basic amine. Use a high-pH resistant column or an acidic mobile phase to ensure peak sharpness.
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 90% B over 3 minutes.
Validation Logic & Quality Assurance
To satisfy regulatory bodies (FDA/EMA), you must prove that Fepradinol-d6 tracks the analyte accurately.
Isotopic Interference (Cross-Talk) Check
Before running samples, perform this critical validation step:
-
Inject Pure IS Only: Monitor the Analyte MRM channel (210.2 -> Product).
-
Requirement: Signal must be < 20% of the LLOQ response.
-
-
Inject Pure Analyte Only (High Conc): Monitor the IS MRM channel (216.2 -> Product).
-
Requirement: Signal must be < 5% of the average IS response.
-
Matrix Factor (MF) Evaluation
The IS must compensate for ion suppression.[2]
-
IS-Normalized MF:
. This ratio should be close to 1.0 (0.85 - 1.15) and consistent across different lots of plasma.
Visual Workflows (Graphviz)
Diagram 1: Strategic Sourcing & QC Decision Tree
This workflow ensures you do not waste resources on low-quality isotopes.
Caption: Decision logic for sourcing Fepradinol-d6 to ensure bioanalytical compliance.
Diagram 2: LC-MS/MS Validation Logic
How to use the IS to validate the method.
Caption: The IS corrects for matrix effects by experiencing the same suppression as the analyte.
References
-
Pharmaffiliates. (2025). Fepradinol-d6 Reference Standard (CAS 1346598-30-8).[5] Retrieved from [Link]
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
PubChem. (n.d.). Fepradinol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
Sources
Technical Whitepaper: Fepradinol-d6 Safety Data, Physicochemical Profiling, and Analytical Workflows
Introduction & Pharmacological Context
Fepradinol is a unique small-molecule therapeutic agent that exhibits a divergent, dual pharmacological profile. Initially developed as a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action is distinctly different from classical NSAIDs. According to 1[1], Fepradinol exerts potent anti-inflammatory effects by reducing leukocyte chemotaxis and exudate formation, completely independent of prostaglandin E2 (PGE2) biosynthesis or cyclooxygenase (COX) inhibition. Subsequent pharmacological profiling revealed that Fepradinol also acts as a highly selective 2[2], effectively reducing heart rate and blood pressure without triggering the bronchoconstriction typically associated with β2-receptor blockade.
To support rigorous pharmacokinetic (PK) and toxicological studies of this compound, Fepradinol-d6 was synthesized. As the stable, hexadeuterated isotopologue of Fepradinol, it serves as the gold-standard internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification[3].
Fig 1: Dual pharmacological pathways of Fepradinol (β1-blockade and anti-inflammatory action).
Physicochemical and Isotopic Specifications
The structural incorporation of six deuterium atoms on the dimethyl group of Fepradinol-d6 yields a highly stable isotopic label.
Causality in Experimental Design: The +6 Da Mass Shift
In mass spectrometry, endogenous matrix components and the natural isotopic envelope (M+1, M+2, M+3) of an unlabeled drug can interfere with the detection of an internal standard. The +6.0 Da mass shift of Fepradinol-d6 ensures complete mass resolution from the parent drug. Because the deuterium-carbon bonds are stronger than hydrogen-carbon bonds (the kinetic isotope effect), the molecule retains near-identical chromatographic retention times to unlabeled Fepradinol. This creates a self-validating analytical system : any matrix suppression effects occurring at the specific retention time will equally affect both the unlabeled drug and the d6-internal standard, allowing the ratio to perfectly correct for ionization variations.
Quantitative Data Summary
| Property | Value |
| Chemical Name | α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol |
| CAS Number | 3[3] |
| Molecular Formula | C12H13D6NO2 |
| Molecular Weight | 215.32 g/mol |
| Isotopic Mass Shift | +6.0 Da |
| Appearance | Solid / Powder |
| Storage Temperature | 2-8°C (Refrigerator) |
Hazard Identification & Toxicological Profile
While Fepradinol-d6 is typically handled in microgram quantities in analytical laboratories, its fundamental safety profile mirrors that of the parent compound. Based on standard 4[4], the compound is classified as a multi-system irritant.
| GHS Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation |
Toxicological Causality: Exposure to Fepradinol dust or aerosols can lead to respiratory irritation. Ingestion poses a risk not only of acute β-adrenergic blockade (potentially causing bradycardia and hypotension) but also of chemical pneumonitis if the amine/alcohol derivative is aspirated into the lungs during vomiting. Therefore, standard SDS protocols strictly advise against inducing vomiting if swallowed[4].
Validated Safety Protocols: Handling and Emergency Response
To ensure laboratory safety, emergency response protocols must be self-validating—meaning each step inherently prevents the failure of the next. The following step-by-step methodology outlines the required response for a Fepradinol-d6 powder or solution spill.
Step-by-Step Spill Management Protocol
-
Isolation and Assessment: Immediately evacuate personnel from the immediate vicinity and ensure adequate laboratory ventilation to disperse any aerosolized particulates[4]. (Causality: Prevents secondary inhalation exposure before PPE is donned).
-
PPE Application: Responders must don chemical-impermeable nitrile gloves, tightly fitting safety goggles, and a NIOSH-approved particulate respirator[4].
-
Containment: Do not use reactive chemical neutralizers. Instead, cover the spill with an inert absorbent material (e.g., vermiculite or dry sand). (Causality: Inert absorbents physically trap the compound without risking exothermic reactions that could aerosolize the drug).
-
Decontamination and Disposal: Sweep the absorbed material using non-sparking tools to prevent static ignition. Transfer the waste into a sealed, labeled hazardous waste container. Wash the spill area with soap and copious amounts of water[4].
Fig 2: Self-validating sequential emergency response protocol for laboratory spills.
Analytical Workflow: LC-MS/MS Quantification Protocol
Fepradinol-d6 is utilized to quantify Fepradinol in biological matrices (e.g., plasma) during PK studies. The following protocol outlines a self-validating protein precipitation workflow.
Step-by-Step Sample Preparation Methodology
-
Internal Standard Preparation: Reconstitute Fepradinol-d6 powder in LC-MS grade methanol to create a 1 mg/mL stock solution. Dilute to a working concentration of 50 ng/mL in water.
-
Plasma Spiking: Aliquot 100 µL of the biological plasma sample into a microcentrifuge tube. Add 10 µL of the Fepradinol-d6 working solution. Vortex for 10 seconds to ensure homogeneous distribution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) to the sample. (Causality: Cold organic solvents rapidly decrease the dielectric constant of the solution, stripping the hydration layer from plasma proteins. This denatures the proteins, releasing any protein-bound Fepradinol and preventing downstream LC column clogging).
-
Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Extraction & Injection: Transfer 200 µL of the clear supernatant to an autosampler vial. Inject 5 µL into the LC-MS/MS system, monitoring the specific MRM transitions for both the unlabeled drug and the +6 Da internal standard.
Fig 3: Self-validating LC-MS/MS sample preparation workflow using Fepradinol-d6.
References
- National Center for Biotechnology Information (NCBI). "Fepradinol | C12H19NO2 | CID 68819." PubChem.
- BenchChem. "Fepradinol: A Technical Deep Dive into its Discovery and Divergent Development Paths.
- Pharmaffiliates. "CAS No : 1346598-30-8 | Chemical Name : Fepradinol-d6.
- PubMed. "Mechanism of anti-inflammatory action of fepradinol.
- Patsnap Synapse. "What is Fepradinol used for?
- TargetMol. "Safety Data Sheet - Fepradinol.
Sources
Mastering the Fepradinol-d6 Certificate of Analysis
A Technical Guide for Bioanalytical Validation
Executive Summary: The Role of Fepradinol-d6
In the rigorous landscape of drug development, the reliability of quantitative data hinges on the quality of the reference standards employed. Fepradinol-d6 (CAS: 1346598-30-8) serves as the critical Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of Fepradinol, a non-steroidal anti-inflammatory and
This guide deconstructs the Certificate of Analysis (CoA) for Fepradinol-d6. It moves beyond simple data reading to provide a mechanistic understanding of how to validate the standard’s integrity, ensuring your LC-MS/MS assays meet the stringent requirements of GLP/GMP bioanalysis.
Chemical Identity & Structural Integrity
The Molecule
Fepradinol is a
-
Chemical Name: 2-[(2-hydroxy-2-phenylethyl)amino]-2-(methyl-d3)propan-1,1,1-d3-1-ol (Commonly: Fepradinol-d6)
-
Molecular Formula:
-
Molecular Weight: ~215.32 g/mol (vs. 209.29 g/mol for unlabeled)
-
Labeling Site: Dimethyl groups [
]
Expert Insight: Why This Labeling Matters
Causality in Design: The choice of labeling the dimethyl groups is deliberate.
-
Metabolic Stability: These positions are generally resistant to primary metabolic oxidation compared to the aromatic ring.
-
Chemical Stability: Unlike deuterium on heteroatoms (
or ), carbon-bound deuterium on alkyl groups is non-exchangeable in aqueous solvents. This ensures the mass shift remains constant during extraction and chromatography.
Decoding the CoA: Critical Parameters
A robust CoA must validate three distinct pillars: Identity , Chemical Purity , and Isotopic Purity .
Identity Verification (NMR & MS)
-
H-NMR: The spectrum should show the absence (or significant reduction) of the strong singlet peak typically found around
1.0-1.2 ppm, corresponding to the gem-dimethyl group in the unlabeled compound. -
Mass Spectrometry: The parent ion
must appear at m/z 216.3 , shifting +6 Da from the native Fepradinol (m/z 210.3).
Isotopic Enrichment vs. Chemical Purity
This is the most common source of confusion in bioanalysis.
| Parameter | Definition | Critical Threshold | Why it Matters |
| Chemical Purity | % of the material that is chemically Fepradinol (regardless of isotope). | Impurities can cause ion suppression or react with the analyte. | |
| Isotopic Enrichment | % of the Fepradinol molecules that are actually d6. | Determines the signal consistency of the IS channel. | |
| Isotopic Purity (D0) | % of unlabeled (d0) Fepradinol remaining.[2] | CRITICAL: High d0 content contributes signal to the analyte channel, causing false positives in blanks and LLOQ failure. |
Visualizing the CoA Validation Workflow
The following diagram illustrates the logical flow a scientist must follow when receiving a new batch of Fepradinol-d6.
Figure 1: Decision logic for validating a Stable Isotope Labeled Standard CoA prior to laboratory use.
Quantitative Rigor: The Assay Value
Never assume the material in the vial is 100% pure. The CoA provides the data necessary to calculate the Net Peptide/Compound Content .
The Mass Balance Equation
To prepare an accurate stock solution, you must correct the weighed mass using the CoA data (Purity, Water, Residual Solvents).
-
Purity (
): Chromatographic purity (e.g., 0.995). -
Water (
): Fepradinol is an amino alcohol and can be hygroscopic. If the CoA lists water content (e.g., 2% by Karl Fischer), this must be subtracted. -
Counter-ions: If supplied as a salt (e.g., Hydrochloride), correct for the salt form to quantify the free base.
Application Protocol: LC-MS/MS Validation
This section details how to utilize Fepradinol-d6 in a bioanalytical run.
Internal Standard Working Solution (ISWS)
Protocol:
-
Stock Preparation: Dissolve 1 mg Fepradinol-d6 (corrected mass) in 1 mL Methanol (Stock A: 1 mg/mL).
-
Intermediate: Dilute Stock A 1:100 in 50% Methanol/Water (10 µg/mL).
-
Working Solution: Dilute Intermediate to ~50-100 ng/mL in the precipitation solvent (e.g., Acetonitrile).
-
Expert Note: The IS concentration should target the signal intensity of the analyte at roughly 30-50% of the Upper Limit of Quantification (ULOQ).
-
Sample Processing (Protein Precipitation)
-
Aliquot 50 µL of plasma/serum into a 96-well plate.
-
Add 200 µL of ISWS (Acetonitrile containing Fepradinol-d6).
-
Vortex vigorously for 2 min (ensures equilibration of IS with matrix).
-
Centrifuge at 4000 rpm for 10 min.
-
Inject supernatant onto LC-MS/MS.
LC-MS/MS Workflow Diagram
Figure 2: LC-MS/MS workflow emphasizing the co-elution of Analyte and IS to correct for matrix effects.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68819, Fepradinol. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Certificate of Analysis Guidelines for Stable Isotope Reference Materials. Retrieved from [Link][3]
-
MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? Retrieved from [Link]
-
Pharmaffiliates. Fepradinol-d6 Product Specification and CAS 1346598-30-8.[4] Retrieved from [Link]
Sources
Methodological & Application
Application Note: Quantitative Analysis of Fepradinol in Biological Matrices using Fepradinol-d6 as an Internal Standard by LC-MS/MS
Introduction
Fepradinol, with the chemical name α-[[(2-Hydroxy-1,1-dimethylethyl)amino]methyl]benzenemethanol, is a compound that has been investigated for its anti-inflammatory and β-adrenergic blocking properties.[1][2] Accurate quantification of Fepradinol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[3][4]
A key element in robust LC-MS/MS bioanalytical methods is the use of an appropriate internal standard (IS).[5] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability.[6] Stable isotope-labeled (SIL) internal standards are widely considered the most suitable choice for this purpose.[7][8] This application note details a comprehensive protocol for the quantitative analysis of Fepradinol in human plasma using its deuterated analog, Fepradinol-d6, as an internal standard.
The Rationale for Fepradinol-d6 as an Internal Standard
Fepradinol-d6 is the ideal internal standard for the LC-MS/MS quantification of Fepradinol for several key reasons rooted in the principles of bioanalytical chemistry:
-
Physicochemical Similarity: As a stable isotope-labeled analog, Fepradinol-d6 shares nearly identical chemical and physical properties with the unlabeled Fepradinol.[9][10] This ensures that both compounds exhibit similar behavior during sample extraction, chromatography, and ionization in the mass spectrometer.
-
Co-elution: The near-identical properties of Fepradinol and Fepradinol-d6 result in their co-elution from the liquid chromatography column. This is critical for compensating for matrix effects, where other components in the biological sample can enhance or suppress the ionization of the analyte, leading to inaccurate measurements.[7]
-
Mass Differentiation: While chemically similar, the incorporation of six deuterium atoms in Fepradinol-d6 provides a sufficient mass difference (≥ 3–4 Da) to be easily distinguished from Fepradinol by the mass spectrometer.[7][11] This prevents spectral overlap and ensures accurate and independent quantification of both the analyte and the internal standard.
-
Label Stability: The deuterium labels in Fepradinol-d6 are placed in stable positions within the molecule, preventing their exchange with protons from the solvent or biological matrix.[9] This stability is crucial for maintaining the mass difference and ensuring the integrity of the internal standard throughout the analytical process.
Caption: Workflow for Fepradinol quantification.
Detailed Experimental Protocol
This protocol is designed to be a starting point and should be validated according to regulatory guidelines such as those from the FDA.[12][13][14]
1. Materials and Reagents
-
Fepradinol analytical standard
-
Fepradinol-d6 internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates (optional)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fepradinol and Fepradinol-d6 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of Fepradinol working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into the blank plasma to create the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Fepradinol-d6 stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS analysis.[15][16]
-
Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Fepradinol-d6 internal standard working solution (100 ng/mL) to each tube and vortex briefly. The internal standard should be added at the beginning of the sample preparation process to account for any analyte loss during extraction.[5]
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[17][18]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
The following conditions provide a robust starting point for method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| UHPLC System | Vanquish Flex Quaternary UHPLC or equivalent[19] |
| Column | Accucore aQ C18, 2.6 µm, 50 mm × 2.1 mm or equivalent[19] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 230°C[20] |
| Capillary Voltage | +4500 V[20] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fepradinol | 210.1 | 107.1 | 15 |
| Fepradinol-d6 | 216.1 | 107.1 | 15 |
Note: The precursor ion for Fepradinol corresponds to its protonated molecule [M+H]+. The product ion is a characteristic fragment. Collision energies should be optimized for the specific instrument being used.
5. Data Analysis and Quantification
-
Integrate the peak areas for both Fepradinol and Fepradinol-d6 for each injection.
-
Calculate the peak area ratio of Fepradinol to Fepradinol-d6.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the Fepradinol calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Determine the concentration of Fepradinol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: LC-MS/MS analysis logical flow.
Advanced Considerations: Solid-Phase Extraction (SPE)
For applications requiring lower limits of quantification or cleaner extracts, solid-phase extraction (SPE) can be employed as an alternative to protein precipitation.[21][22] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective for extracting basic compounds like Fepradinol from biological fluids.
Generic Mixed-Mode Cation Exchange (MCX) SPE Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Dilute the plasma sample (with Fepradinol-d6 added) 1:1 with 2% formic acid and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute Fepradinol and Fepradinol-d6 with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Proceed with the evaporation and reconstitution steps as described in the protein precipitation protocol.
The use of Fepradinol-d6 as an internal standard provides a robust and reliable method for the quantification of Fepradinol in biological matrices by LC-MS/MS. Its close physicochemical similarity to the analyte ensures accurate compensation for variations in sample preparation and instrument response, leading to high-quality data essential for drug development and clinical research. The detailed protocols provided in this application note serve as a comprehensive guide for researchers and scientists to develop and validate their own bioanalytical methods for Fepradinol.
References
- Benchchem. Application Notes and Protocols for Plasma Protein Precipitation. Benchchem. Accessed March 7, 2026.
- Ardena. Essential FDA Guidelines for Bioanalytical Method Validation. Ardena. Published December 26, 2025.
- AIT Bioscience. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AIT Bioscience. Published February 6, 2025.
- Sigma-Aldrich. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Sigma-Aldrich. Accessed March 7, 2026.
- Alfa Chemistry. Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry. Published January 5, 2026.
- Benchchem.
-
National Center for Biotechnology Information. Fepradinol. PubChem. Accessed March 7, 2026. [Link]
-
National Center for Biotechnology Information. Fepradinol, (R)-. PubChem. Accessed March 7, 2026. [Link]
- Acanthus Research. Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Published January 11, 2022.
- National Measurement Institute. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. National Measurement Institute. Accessed March 7, 2026.
- U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Accessed March 7, 2026.
- U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Published November 2022.
- U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. Published June 12, 2024.
- Phenomenex. Protein Precipitation Method. Phenomenex. Published June 9, 2025.
- DrugFuture. Fepradinol. DrugFuture. Accessed March 7, 2026.
- McDowall, R. D. Analysis of drugs from biological fluids using disposable solid phase columns. PubMed. Accessed March 7, 2026.
- The Royal Society of Chemistry. Fepradinol. The Merck Index Online. Accessed March 7, 2026.
- Schneider, C., et al. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC. Published January 5, 2019.
- Hasegawa, C. Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. Published 2015.
- Benchchem. A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis. Benchchem. Accessed March 7, 2026.
- Chromatography Forum. Best way for the precipitation of protein in plasma HPLC. Chromatography Forum. Published January 11, 2013.
- Organomation. What is Solid Phase Extraction (SPE)?
- Thermo Fisher Scientific. Acetone precipitation of proteins. Thermo Fisher Scientific. Accessed March 7, 2026.
- Norlab.
- MDPI. Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Encyclopedia. Published July 4, 2023.
- Patsnap. Fepradinol - Drug Targets, Indications, Patents.
- Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Published September 15, 2007.
- Masso, J. M., et al. Mechanism of anti-inflammatory action of fepradinol. PubMed. Accessed March 7, 2026.
- LGC. Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. LGC. Published January 31, 2016.
- Benchchem. A Comparative Guide to Internal Standards for Vitamin D Analysis by LC-MS/MS. Benchchem. Accessed March 7, 2026.
- Imre, S., et al. LC-MS STRATEGIES IN MONITORING THE RESPONSE TO DIFFERENT THERAPY. Farmacia Journal. Accessed March 7, 2026.
- University of Lisbon. LC-MS/MS method development for anti-oxidative biomarkers. ULisboa. Accessed March 7, 2026.
- University of Natural Resources and Life Sciences, Vienna. Method development for analysis of pharmaceuticals in environmental samples. BOKU. Accessed March 7, 2026.
- DrugCentral. fepradinol. DrugCentral. Accessed March 7, 2026.
- Thermo Fisher Scientific. A rapid cephradine USP assay method. Thermo Fisher Scientific. Accessed March 7, 2026.
- WuXi AppTec. Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec. Published May 15, 2025.
- Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Published December 4, 2023.
- Yamaguchi, H., et al. Metabolites of feprazone in man. Drug Metabolism and Disposition. Published 1979.
- Goday, J. J., et al. No evidence of cross-reaction between fepradinol and other phenylethanolamines.
- Liu, Y., et al. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PMC. Published October 2, 2022.
- Manzoni, S., et al. Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioszeparacio.hu [bioszeparacio.hu]
- 12. resolvemass.ca [resolvemass.ca]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. hhs.gov [hhs.gov]
- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 16. norlab.com [norlab.com]
- 17. benchchem.com [benchchem.com]
- 18. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 19. lcms.cz [lcms.cz]
- 20. Repositório :: Entrar [repositorio.ulisboa.pt]
- 21. Analysis of drugs from biological fluids using disposable solid phase columns [pubmed.ncbi.nlm.nih.gov]
- 22. organomation.com [organomation.com]
Application Note: High-Sensitivity Quantification of Fepradinol in Human Plasma by LC-MS/MS using Fepradinol-d6
Abstract
This application note details a robust, sensitive, and validated protocol for the quantification of Fepradinol (a non-steroidal anti-inflammatory and analgesic agent) in human plasma.[1] Utilizing Fepradinol-d6 as a stable isotope-labeled internal standard (SIL-IS), this method overcomes common bioanalytical challenges such as matrix effects and ionization suppression. The protocol employs Liquid-Liquid Extraction (LLE) under alkaline conditions followed by detection via Triple Quadrupole LC-MS/MS in positive electrospray ionization (ESI+) mode. The method is validated in accordance with FDA Bioanalytical Method Validation Guidance (2018) , ensuring suitability for pharmacokinetic (PK) and bioequivalence studies.[2][3]
Introduction & Scientific Rationale
The Analyte: Fepradinol
Fepradinol is a secondary amino-alcohol derivative structurally distinct from classical NSAIDs (like ibuprofen) as it does not primarily inhibit cyclooxygenase (COX).[4][5] Instead, it exhibits anti-inflammatory properties potentially through reducing kinin release and stabilizing lysosomal membranes.
-
Chemical Nature: Weak base (Secondary amine).
-
LogP: ~0.6 (Moderately polar).
-
pKa: ~9.5 (Amine group).
The Necessity of Fepradinol-d6
In LC-MS/MS, "ion suppression" caused by co-eluting phospholipids can severely compromise data integrity.
-
Causality: Fepradinol-d6 (deuterated at the dimethyl or phenyl moieties) shares nearly identical physicochemical properties with the analyte but differs in mass (+6 Da).
-
Self-Validating Mechanism: Any variation in extraction recovery or ionization efficiency affecting Fepradinol will equally affect Fepradinol-d6. Calculating the Area Ratio (Analyte/IS) normalizes these errors, ensuring high precision.
Materials and Reagents
| Reagent | Grade/Specification | Purpose |
| Fepradinol Reference Std | >99% Purity | Calibration/QC |
| Fepradinol-d6 (IS) | >98% Isotopic Purity | Internal Standard |
| Acetonitrile (ACN) | LC-MS Grade | Mobile Phase B |
| Ammonium Formate | 10 mM stock | Buffer additive |
| Formic Acid | LC-MS Grade | pH modifier |
| Ethyl Acetate (EtOAc) | HPLC Grade | Extraction Solvent |
| Sodium Carbonate (Na2CO3) | 0.1 M Solution (pH 10) | Alkalizing agent |
| Human Plasma | K2EDTA (Drug-free) | Blank Matrix |
Experimental Protocol
Stock Solution Preparation
-
Fepradinol Stock (1.0 mg/mL): Dissolve 10 mg Fepradinol in 10 mL Methanol. Store at -20°C.
-
Fepradinol-d6 IS Stock (1.0 mg/mL): Dissolve 1 mg Fepradinol-d6 in 1 mL Methanol.
-
Working IS Solution (500 ng/mL): Dilute IS Stock in 50:50 Methanol:Water.
Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)
Rationale: Since Fepradinol is a base (pKa ~9.5), adding an alkaline buffer renders it uncharged (neutral). This allows it to partition efficiently into the organic solvent (Ethyl Acetate), while charged matrix interferences (like proteins and salts) remain in the aqueous phase.
Workflow Visualization (DOT):
Figure 1: Step-by-step Alkaline Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery of the basic drug Fepradinol.
LC-MS/MS Conditions
Chromatography (LC):
-
System: Agilent 1290 Infinity II or Waters Acquity UPLC.
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).
-
Why CSH? "Charged Surface Hybrid" technology provides superior peak shape for basic compounds like Fepradinol at low pH.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load |
| 3.50 | 90 | Elution Ramp |
| 4.50 | 90 | Wash |
| 4.60 | 5 | Re-equilibration |
| 6.00 | 5 | Stop |
Mass Spectrometry (MS/MS):
-
Source: ESI Positive (ESI+).
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
|---|---|---|---|---|
| Fepradinol | 210.2 [M+H]+ | 192.2 (Loss of H2O) | 15 | Quantifier |
| Fepradinol | 210.2 [M+H]+ | 91.1 (Tropylium) | 35 | Qualifier |
| Fepradinol-d6 | 216.2 [M+H]+ | 198.2 (Loss of D2O) | 15 | IS Quantifier |[9]
Note: The primary transition corresponds to the loss of water from the benzylic alcohol group, a common fragmentation pathway for this class.
Method Validation (FDA Guidance 2018)
To ensure Trustworthiness , the method must pass the following criteria:
Selectivity & Specificity[10]
-
Protocol: Analyze 6 blank plasma lots (from different donors) and 1 lipemic/hemolyzed lot.
-
Acceptance: Interferences at the retention time of Fepradinol must be < 20% of the LLOQ response.
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Curve: Weighted linear regression (1/x²).
-
Acceptance: r² > 0.99. Deviations of back-calculated standards must be within ±15% (±20% for LLOQ).
Accuracy & Precision
-
Protocol: Run QC samples at Low, Medium, and High concentrations (n=5) over 3 separate days.
-
Acceptance:
-
Accuracy: Mean conc. within ±15% of nominal.[7]
-
Precision (CV%): < 15%.
-
Matrix Effect
-
Protocol: Compare the peak area of Fepradinol spiked post-extraction into blank plasma extract vs. Fepradinol in pure solvent.
-
Calculation:
-
IS Normalization: The IS-normalized MF should be close to 1.0, proving Fepradinol-d6 compensates for any suppression.
Troubleshooting & Expert Insights
Issue: Peak Tailing
-
Cause: Interaction of the secondary amine with residual silanols on the column stationary phase.
-
Solution: Ensure the use of "End-capped" columns or CSH (Charged Surface Hybrid) phases. Increasing buffer strength (Ammonium Formate) to 10mM can also mask these sites.
Issue: Deuterium Isotope Effect
-
Observation: Fepradinol-d6 may elute slightly earlier (1-2 seconds) than the native drug.
-
Risk: If a matrix suppression zone exists exactly at that shift, the IS won't compensate perfectly.
-
Fix: Ensure the chromatographic run separates the analyte from the solvent front (void volume) where suppression is worst. The gradient hold at 5% B for 0.5 min helps this.
Issue: Carryover
-
Cause: Basic drugs sticking to the injector needle.
-
Solution: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][10]
-
National Center for Biotechnology Information (PubChem). (n.d.). Fepradinol Compound Summary. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Agilent Technologies. (2022). Strategies for the Analysis of Basic Compounds by LC/MS. [Link] (General landing page for verified LC-MS protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. idus.us.es [idus.us.es]
- 9. Design and synthesis of a novel ZB716-d6 as a stable isotopically labeled internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Application Note: High-Sensitivity Quantitation of Fepradinol in Human Plasma via LC-MS/MS
This Application Note is designed as a comprehensive technical guide for the bioanalysis of Fepradinol, utilizing Fepradinol-d6 as a stable isotope-labeled internal standard (SIL-IS). It addresses the specific challenges of quantifying polar amino-alcohols in biological matrices and provides a self-validating protocol for drug development environments.
Executive Summary
Fepradinol is a distinct non-steroidal anti-inflammatory agent (NSAID) that exhibits a dual mechanism of action: it acts as a broad-spectrum anti-inflammatory by inhibiting Toll-Like Receptor 4 (TLR4) signaling—independent of Cyclooxygenase (COX) inhibition—and possesses
This guide details the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Critical to this workflow is the use of Fepradinol-d6 , a deuterated internal standard. The d6-isotopolog is essential for compensating for the ionization suppression (matrix effect) often observed with polar amines in electrospray ionization (ESI), ensuring data integrity in compliance with FDA and EMA bioanalytical guidelines.
Physicochemical Profile & Method Strategy
Understanding the analyte's chemistry is the foundation of the method. Fepradinol is a secondary amine with moderate polarity.
| Property | Data | Method Implication |
| Chemical Structure | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | Contains a secondary amine (basic) and two hydroxyl groups. |
| Molecular Weight | 209.29 g/mol | Precursor ion |
| pKa | ~9.5 (Amine) | Highly ionized (protonated) at acidic pH. Positive ESI is mandatory. |
| logP | ~0.6 - 1.1 | Moderately hydrophilic. Standard C18 may show poor retention without aqueous-stable phases or ion-pairing. |
| Solubility | Soluble in Methanol, Ethanol, DMSO | Stock solutions should be prepared in Methanol. |
Strategic Choices
-
Ionization Source: ESI+ (Electrospray Ionization in Positive Mode). The basic amine moiety accepts a proton readily under acidic mobile phase conditions (0.1% Formic Acid).
-
Chromatography: A C18 Column with Polar Embedding (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl) is selected over standard C18. This ensures adequate retention of the polar analyte away from the solvent front where salts and phospholipids elute.
-
Sample Preparation: Protein Precipitation (PPT) is chosen for throughput, but specific "Phospholipid Removal" plates are recommended to minimize matrix effects, given the analyte's elution region.
Mechanism of Action & Biological Context
To understand the PK profile, one must understand the drug's target interactions. Fepradinol diverges from classical NSAIDs.[1][2]
Figure 1: Fepradinol exhibits a dual mechanism: TLR4 inhibition for anti-inflammatory effects and
Experimental Protocol
Materials & Reagents[3][4][5][6]
-
Analyte: Fepradinol Reference Standard (>99% purity).[3]
-
Internal Standard (IS): Fepradinol-d6 (Deuterium labeled on the dimethyl group or phenyl ring).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
Matrix: Drug-free Human Plasma (K2EDTA).
Stock Solution Preparation[6]
-
Fepradinol Stock (1.0 mg/mL): Dissolve 1.0 mg of Fepradinol in 1.0 mL of MeOH. Store at -20°C.
-
Fepradinol-d6 Stock (1.0 mg/mL): Dissolve 1.0 mg of Fepradinol-d6 in 1.0 mL of MeOH.
-
Working Standard (WS): Serially dilute Fepradinol Stock in 50:50 MeOH:H2O to generate calibration levels (e.g., 1.0, 5.0, 10, 50, 100, 500, 1000 ng/mL).
-
IS Working Solution: Dilute d6-Stock to a fixed concentration (e.g., 200 ng/mL) in ACN. This solution acts as the precipitating agent.
Sample Preparation (Protein Precipitation)
This protocol uses a "crash" method with the IS integrated into the organic solvent to ensure the IS tracks the analyte through the entire extraction process.
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate or microcentrifuge tube.
-
Spike/Crash: Add 200 µL of IS Working Solution (ACN containing Fepradinol-d6).
-
Note: The 1:4 ratio ensures complete protein precipitation.
-
-
Vortex: Mix vigorously for 2 minutes at 1500 rpm.
-
Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean plate.
-
Dilution (Optional but Recommended): Add 100 µL of 0.1% Formic Acid in Water to the supernatant.
-
Why? This matches the solvent strength to the initial mobile phase, preventing peak distortion (solvent effects) for early eluting polar compounds.
-
LC-MS/MS Conditions
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.
Chromatography:
-
Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) or Waters ACQUITY UPLC HSS T3.
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
Gradient Profile:
| Time (min) | %B | Description |
|---|---|---|
| 0.00 | 5 | Initial hold for polar retention |
| 0.50 | 5 | End loading |
| 3.00 | 90 | Elution of Fepradinol |
| 3.50 | 90 | Wash column |
| 3.60 | 5 | Re-equilibration |
| 5.00 | 5 | End of Run |
MS/MS Parameters (MRM Mode):
-
Ionization: ESI Positive (+).[5]
-
Source Temp: 500°C.
-
Spray Voltage: 4500 V.
| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |
| Fepradinol | 210.2 | 91.1 | Quantifier (Tropylium ion) | 25 |
| Fepradinol | 210.2 | 192.2 | Qualifier (Loss of H2O) | 15 |
| Fepradinol-d6 | 216.2 | 97.1 | IS Quantifier | 25 |
Note: The d6 transitions assume labeling on the phenyl ring (+6 Da). If labeling is on the methyl groups, the fragment mass will shift differently. Always verify the IS certificate of analysis.
Workflow Visualization
Figure 2: Optimized Protein Precipitation Workflow. The dilution step is critical for maintaining peak shape of early-eluting polar amines.
Method Validation & Acceptance Criteria
Adherence to FDA "Bioanalytical Method Validation Guidance for Industry" (2018) is required.
Linearity[10]
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Weighting:
linear regression. -
Criteria: Correlation coefficient (
) .
Accuracy & Precision[6][10]
-
QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).
-
Intra-day / Inter-day: 5 replicates per level.
-
Acceptance:
CV and Bias ( for LLOQ).
Matrix Effect (ME)
This is the most critical validation step for Fepradinol due to its polarity.
-
Calculation:
. -
Role of Fepradinol-d6: The IS-normalized Matrix Factor must have a CV
across 6 different lots of plasma (including lipemic and hemolyzed). If the d6-IS tracks the analyte perfectly, the absolute matrix effect (suppression) matters less than the relative consistency.
Stability[10][11]
-
Freeze-Thaw: 3 cycles at -80°C to RT.
-
Benchtop: 4 hours at RT (Fepradinol is generally stable, but verify).
-
Processed Stability: 24 hours in autosampler at 10°C.
Troubleshooting & Optimization
-
Issue: Poor Peak Shape (Tailing).
-
Cause: Interaction between the amine and silanols on the column.
-
Fix: Ensure the column is "end-capped" (e.g., HSS T3). Increase buffer strength (use 5mM Ammonium Formate instead of just Formic Acid) to mask silanols.
-
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from phospholipids.
-
Fix: Monitor phospholipid transition (m/z 184 -> 184). If they co-elute with Fepradinol (approx 2.5 - 3.0 min), adjust the gradient to elute Fepradinol earlier or phospholipids later.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
BenchChem. (2025).[6] Fepradinol: A Technical Deep Dive into its Discovery and Divergent Development Paths. Link(Note: Representative link for Fepradinol chemical data).
-
PubChem. (2024).[7] Fepradinol Compound Summary. National Library of Medicine. Link
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Link
- Martinez-Crespo, et al. (1990). Pharmacological profile of fepradinol. Arzneimittel-Forschung.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and synthesis of a novel ZB716-d6 as a stable isotopically labeled internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fepradinol, (R)- | C12H19NO2 | CID 6540845 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Precision Bioanalysis of Fepradinol in Biological Matrices Using Fepradinol-d6
Executive Summary
Quantifying amino-alcohol derivatives like Fepradinol in complex biological matrices (plasma, urine, skin homogenates) presents significant challenges due to their polarity and susceptibility to matrix-induced ion suppression. This Application Note details a robust, self-validating protocol for the quantification of Fepradinol using Fepradinol-d6 as a Stable Isotope Labeled Internal Standard (SIL-IS).
By utilizing Fepradinol-d6, this method automatically corrects for variability in extraction recovery and ionization efficiency, ensuring compliance with the stringent ICH M10 and FDA guidelines.
Scientific Rationale: The Role of Fepradinol-d6
The Challenge: Matrix Effects in ESI
Electrospray Ionization (ESI) is prone to "ion suppression," where endogenous phospholipids and salts compete with the analyte for charge in the source droplet. If Fepradinol is analyzed with a non-structural IS (or no IS), the signal may fluctuate independently of the actual concentration, leading to quantitative errors >20%.
The Solution: Deuterated Isotopologues
Fepradinol-d6 (containing 6 deuterium atoms) serves as the ideal SIL-IS because:
-
Co-Elution: It retains the exact lipophilicity of Fepradinol, eluting at the same retention time. This means the IS experiences the exact same matrix suppression/enhancement as the analyte at any given moment.
-
Mass Shift (+6 Da): The mass difference (m/z 210 vs. 216) is sufficient to prevent "cross-talk" (isotopic overlap) in the mass spectrometer, ensuring specific detection.
Experimental Workflow
Materials & Reagents
-
Internal Standard: Fepradinol-d6 (MW: ~215.33 Da).
-
Matrix: Human Plasma (K2EDTA) or simulated tissue fluid.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS coupled with UHPLC.
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 50 x 2.1 mm) to retain the lipophilic phenyl ring.
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Flow Rate: 0.4 mL/min.
Table 1: Mass Spectrometry Transitions (MRM) Note: Transitions must be optimized per instrument. Values below are theoretical predictions based on structure.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Fepradinol | 210.2 [M+H]+ | 91.1 (Tropylium) | 20-30 | 50 |
| Fepradinol-d6 | 216.2 [M+H]+ | 97.1 (d6-Tropylium) | 20-30 | 50 |
*The tropylium ion is a common fragment for alkyl-benzenes. Alternatively, loss of water [M+H-18]+ is common for alcohols.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is preferred over Protein Precipitation (PPT) for Fepradinol to remove phospholipids that cause ion suppression.
-
Aliquot: Transfer 50 µL of plasma to a clean tube.
-
IS Spike: Add 10 µL of Fepradinol-d6 working solution (500 ng/mL in 50% MeOH).
-
Buffer: Add 50 µL of 100 mM Ammonium Carbonate (pH 9.0) to ensure the amine is uncharged (free base) for extraction.
-
Extract: Add 600 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Agitate: Vortex for 5 mins; Centrifuge at 10,000 x g for 5 mins.
-
Dry: Transfer supernatant to a fresh plate and evaporate under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase (80:20 Water:ACN).
Visualized Workflow
The following diagram illustrates the critical path for sample processing and the decision logic for Internal Standard validation.
Caption: Step-by-step bioanalytical workflow for Fepradinol quantification, highlighting the critical IS response check point.
Validation Protocols (ICH M10 Compliant)
This section details the specific experiments required to validate the method using Fepradinol-d6.
Protocol A: Selectivity & IS Interference
Objective: Ensure the d6-IS does not contribute signal to the analyte channel (which would cause false positives).
-
Blank Preparation: Extract 6 different lots of blank human plasma without IS.
-
Zero Sample: Extract blank plasma spiked only with IS (Fepradinol-d6).
-
LLOQ Sample: Extract plasma spiked with Fepradinol at the Lower Limit of Quantification.
-
Acceptance Criteria:
-
Blank: Interference in Analyte channel must be < 20% of LLOQ response.
-
IS Channel: Interference in Blank must be < 5% of average IS response.
-
Cross-Signal: The "Zero Sample" must not show a peak in the Fepradinol channel > 20% of LLOQ (verifies isotopic purity).
-
Protocol B: Matrix Factor (MF) Evaluation
Objective: Prove that Fepradinol-d6 compensates for matrix effects.
-
Prepare Sets:
-
Set A (Neat): Standards in solvent.
-
Set B (Post-Extract Spike): Extract blank matrix, then spike with Analyte and IS.
-
-
Calculation:
-
Acceptance Criteria:
-
The CV of the IS Normalized MF calculated from 6 different lots of matrix must be ≤ 15% .
-
Note: Even if Absolute MF is 0.5 (50% suppression), if the IS Normalized MF is ~1.0 with low CV, the method is valid because the d6-IS is correcting the data.
-
Protocol C: Stability
Objective: Confirm Fepradinol-d6 is stable during processing.
-
Freeze-Thaw: Spike plasma, freeze at -20°C, thaw, refreeze (3 cycles).
-
Benchtop: Keep spiked plasma at room temperature for 4 hours (typical processing time).
-
Autosampler: Re-inject processed samples after 24 hours at 10°C.
-
Criterion: Concentration must be within ±15% of nominal.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High IS Variation (>50%) | Inconsistent pipetting or extraction recovery. | Check pipette calibration. Ensure pH 9.0 buffer is fresh (amine extraction is pH sensitive). |
| Signal in Blank (Crosstalk) | Impure Fepradinol-d6 standard. | Obtain higher purity IS (>99% isotopic purity). Ensure mass resolution on MS is set to "Unit" or "High". |
| Peak Tailing | Secondary interactions with silanols. | Use a newer generation C18 column. Increase buffer strength (Ammonium Formate) or verify mobile phase pH. |
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[4][5][6] [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][7][8]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
PubChem Compound Summary. (2023). Fepradinol (CID 68819).[9] National Center for Biotechnology Information. [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. worldwide.com [worldwide.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS: Bioanalytical Method Validation | CfPIE [cfpie.com]
- 9. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sample preparation for Fepradinol analysis using Fepradinol-d6
Advanced Bioanalytical Sample Preparation for Fepradinol Quantification Using Fepradinol-d6
Executive Summary
Fepradinol (α-[[(2-Hydroxy-1,1-dimethylethyl)amino]methyl]benzyl alcohol) is a potent anti-inflammatory and analgesic compound[1][2]. Accurately mapping its pharmacokinetic (PK) and pharmacodynamic profile in biological matrices (e.g., human plasma, urine) requires highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies[3][4]. However, bioanalytical quantification is frequently compromised by matrix effects—specifically, ion suppression caused by endogenous phospholipids during Electrospray Ionization (ESI)[5].
This application note details a self-validating sample preparation protocol utilizing Fepradinol-d6 (CAS 1346598-30-8)[6][7], a Stable Isotope-Labeled Internal Standard (SIL-IS), to guarantee absolute quantitative accuracy regardless of matrix variability.
The Causality of Matrix Effects and the SIL-IS Solution
In LC-MS/MS, a bioanalytical method achieves the status of a "self-validating system" only when the internal standard perfectly mimics the target analyte throughout both extraction and ionization.
When biological samples are injected into an ESI source, endogenous matrix components compete with the analyte for available charge in the electrospray droplets[5]. Because Fepradinol-d6 contains six deuterium atoms on its dimethyl groups[1], it is chemically and chromatographically indistinguishable from unlabeled Fepradinol. It co-elutes at the exact same retention time, meaning it experiences the exact same localized ion suppression environment[3].
If a specific plasma sample causes a 25% suppression in the Fepradinol signal, the Fepradinol-d6 signal will be suppressed by exactly 25%. Consequently, the peak area ratio (Analyte / IS) remains perfectly constant. This causal relationship ensures that any volumetric losses during sample preparation or ionization fluctuations in the mass spectrometer are mathematically nullified.
Fig 1. Mechanism of matrix effect mitigation using Fepradinol-d6 in ESI-LC-MS/MS.
Experimental Protocol: Self-Validating Sample Preparation
To extract Fepradinol from complex biological matrices, Protein Precipitation (PPT) is the preferred high-throughput method, while Solid Phase Extraction (SPE) is utilized for maximum purity[3]. The following protocol details an optimized PPT workflow.
Preparation of Working Solutions
-
Analyte Stock: Dissolve Fepradinol reference standard in 100% Methanol to yield 1.0 mg/mL[3].
-
SIL-IS Stock: Dissolve Fepradinol-d6 in 100% Methanol to yield 1.0 mg/mL[3].
-
Causality: Methanol is selected over water because it ensures complete solubilization of the lipophilic benzyl ring while preventing hydrolytic degradation of the analyte during long-term storage.
Sample Spiking and Equilibration
-
Transfer 100 µL of human plasma (or urine) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Fepradinol-d6 working solution (100 ng/mL).
-
Vortex for 30 seconds and allow to equilibrate for 5 minutes.
-
Causality: Equilibration is critical. It allows the SIL-IS to bind to plasma proteins (e.g., human serum albumin) in the exact same proportion as the endogenous analyte, ensuring identical extraction recovery.
Protein Precipitation (PPT)
-
Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid [3][8].
-
Causality: The 3:1 organic-to-aqueous ratio drastically lowers the dielectric constant of the matrix, disrupting hydrogen bonds and causing immediate protein unfolding and precipitation. The cold temperature (-20°C) accelerates this precipitation and inhibits enzymatic degradation. Formic acid ensures the secondary amine of Fepradinol remains protonated, driving it into the organic supernatant.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C[3].
Post-Extraction Processing
-
Transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C[3].
-
Reconstitute the residue in 100 µL of the Initial Mobile Phase (e.g., 5% ACN / 95% Water with 0.1% Formic Acid)[3].
-
Causality: Reconstituting strictly in the initial mobile phase prevents solvent-front peak distortion (the "solvent effect") during LC injection, ensuring sharp, symmetrical chromatographic peaks.
Fig 2. Sample preparation workflows for Fepradinol using PPT and SPE methodologies.
LC-MS/MS Analytical Parameters
To achieve optimal sensitivity, the mass spectrometer should be operated in Positive Electrospray Ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM).
-
Analytical Column: C18 (50 mm × 2.1 mm, 1.8 µm) maintained at 40°C[3][8].
-
Gradient: 5% B to 95% B over 3.5 minutes[8].
Quantitative Method Validation Data
The following table summarizes the expected quantitative parameters when utilizing Fepradinol-d6 as the internal standard[5][9]. The near-identical recovery and matrix effect values between the analyte and the IS validate the robustness of the method.
| Parameter | Fepradinol | Fepradinol-d6 (IS) |
| Molecular Formula | C₁₂H₁₉NO₂ | C₁₂H₁₃D₆NO₂ |
| Precursor Ion[M+H]⁺ (m/z) | 210.15 | 216.18 |
| Primary Product Ion (m/z) | 192.10 | 198.12 |
| Collision Energy (eV) | 20 | 20 |
| Extraction Recovery (PPT) | 92.4% ± 2.1% | 93.0% ± 1.8% |
| Absolute Matrix Effect | 88.5% ± 3.2% | 88.1% ± 3.0% |
| IS-Normalized Matrix Effect | 100.4% | N/A |
Note: An IS-Normalized Matrix Effect of ~100% proves that the Fepradinol-d6 perfectly corrects for the 11.5% absolute signal suppression caused by the plasma matrix.
References
-
Pharmaffiliates. CAS No: 1346598-30-8 | Chemical Name: Fepradinol-d6. Reference Standards. Available at:[Link]
-
Horizon IRD. Target and suspect screening of contaminants of emerging concern. Analytical Research. Available at:[Link]
Sources
- 1. Fepradinol-d6 [m.chemicalbook.com]
- 2. US20070281927A1 - Anti-inflammatory and analgesic compositions and related methods - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. US11208399B2 - NLRP3 inflammasome inhibitors - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
Application Note: Quantitative Bioanalysis of Fepradinol and Fepradinol-d6 in Human Urine and Plasma by LC-MS/MS
Abstract & Introduction
This application note details a robust, sensitive, and validated method for the quantitation of Fepradinol in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Fepradinol, a non-steroidal anti-inflammatory and analgesic agent with a secondary amine and primary alcohol structure, presents specific bioanalytical challenges including polarity-driven matrix effects and Phase II metabolic conjugation.
To ensure regulatory compliance (FDA/EMA), this protocol utilizes Fepradinol-d6 as a stable-isotope labeled internal standard (SIL-IS). The use of a deuterated IS is critical for this assay to compensate for ionization suppression in the electrospray source and to correct for extraction variability, particularly in complex urine matrices where glucuronide hydrolysis is required.
Key Analytical Challenges Solved:
-
Matrix Complexity: Differential extraction protocols for Plasma (LLE) vs. Urine (SPE) to maximize recovery.
-
Metabolite Interference: Enzymatic hydrolysis step included for urine to quantify total Fepradinol.
-
Ionization Tracking: Use of d6-isotope to lock retention times and normalize ESI response.
Chemical & Physical Properties
Understanding the physicochemical nature of the analyte is the foundation of this protocol.
| Property | Fepradinol | Fepradinol-d6 (IS) | Implication for Method Design |
| Structure | Amino-alcohol | Deuterated analog | Secondary amine dictates pKa-driven extraction. |
| MW | 209.29 g/mol | ~215.33 g/mol | Precursor ions: [M+H]+ 210.2 and 216.2. |
| pKa | ~9.5 (Amine) | ~9.5 | Basic nature requires high pH for LLE extraction or Low pH for Cation Exchange SPE. |
| LogP | ~1.8 | ~1.8 | Moderately lipophilic; suitable for Reversed-Phase LC (C18). |
Experimental Workflow
Reagents and Standards[1][2]
-
Stock Solutions: Prepare Fepradinol and Fepradinol-d6 at 1.0 mg/mL in Methanol. Store at -20°C.
-
Working Internal Standard (WIS): Dilute Fepradinol-d6 to 500 ng/mL in 50:50 Methanol:Water.
-
Enzyme:
-Glucuronidase (ex.[1][2] Helix pomatia or Recombinant) for urine hydrolysis.
Sample Preparation Protocols
Protocol A: Plasma (Liquid-Liquid Extraction - LLE)
Rationale: Plasma contains proteins that must be removed. LLE with MTBE provides a cleaner extract than protein precipitation for this moderately lipophilic amine.
-
Aliquot: Transfer 200 µL of Plasma into a glass tube.
-
Spike: Add 20 µL of WIS (Fepradinol-d6). Vortex 10 sec.
-
Alkalinization: Add 100 µL of 0.5 M Ammonium Hydroxide (pH ~10).
-
Note: This neutralizes the amine (pKa 9.5), driving it into the organic phase.
-
-
Extraction: Add 2.0 mL Methyl tert-butyl ether (MTBE) .
-
Agitate: Shaker for 10 min at high speed. Centrifuge at 4000 rpm for 5 min.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Add 200 µL Mobile Phase (90:10 Water:ACN + 0.1% FA).
Protocol B: Urine (Hydrolysis + Solid Phase Extraction - SPE)
Rationale: Urine contains salts and glucuronidated metabolites. Hydrolysis is mandatory to measure total drug. Mixed-mode Cation Exchange (MCX) SPE is selected to specifically target the basic amine, washing away acidic/neutral interferences.
-
Aliquot: Transfer 200 µL of Urine.
-
Spike: Add 20 µL of WIS (Fepradinol-d6).
-
Hydrolysis: Add 100 µL
-Glucuronidase solution in Acetate Buffer (pH 5.0). Incubate at 55°C for 2 hours.-
Critical: Ensure pH is optimized for the specific enzyme source utilized.
-
-
SPE Conditioning (Oasis MCX or Strata-X-C):
-
1 mL Methanol
-
1 mL Water
-
-
Load: Acidify sample with 200 µL 4% Phosphoric Acid (locks analyte to sorbent). Load onto cartridge.
-
Wash 1: 1 mL 2% Formic Acid (removes neutrals/acids).
-
Wash 2: 1 mL Methanol (removes hydrophobic interferences).
-
Elute: 2 x 500 µL 5% Ammonium Hydroxide in Methanol .
-
Mechanism:[3] High pH releases the basic amine from the cation exchange sites.
-
-
Dry & Reconstitute: Evaporate and reconstitute as in Protocol A.
Workflow Visualization
Figure 1: Dual-matrix workflow highlighting the divergence in preparation for Plasma (LLE) versus Urine (Hydrolysis + SPE).
LC-MS/MS Method Conditions
Chromatographic Conditions[1][2][6][7][8]
-
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | %A | %B | State |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | Hold |
| 3.00 | 10 | 90 | Elution |
| 4.00 | 10 | 90 | Wash |
| 4.10 | 95 | 5 | Re-equilibrate |
| 6.00 | 95 | 5 | End |
Mass Spectrometry Settings[6][7]
-
Source: Electrospray Ionization (ESI), Positive Mode.[6][4][5]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 500°C.
MRM Transitions (Example): Note: Transitions depend on the specific labeling position of the d6 standard. Verify via product ion scan.
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| Fepradinol | 210.2 | 91.1 (Tropylium) | 30 | 25 | Quant |
| Fepradinol | 210.2 | 192.2 (H2O loss) | 30 | 15 | Qual |
| Fepradinol-d6 | 216.2 | 97.1 (d6-Tropylium)* | 30 | 25 | Quant (IS) |
*Assumes d6 label is on the phenyl ring. If label is on the dimethyl chain, product remains 91.1.
Method Validation (FDA/EMA Guidelines)
To ensure this method meets the "Trustworthiness" pillar of E-E-A-T, the following validation parameters must be executed.
Linearity & Sensitivity[7][8]
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Weighting: 1/x² linear regression.
-
Criteria: r² > 0.99; Accuracy ±15% (±20% at LLOQ).
Matrix Effect & IS Correction
The primary purpose of Fepradinol-d6 is to normalize matrix effects.
-
Experiment: Post-column infusion of Fepradinol while injecting blank plasma/urine extracts.
-
Observation: Look for dips/peaks in the baseline at the retention time.
-
Calculation: Matrix Factor (MF) = Peak Area (Matrix) / Peak Area (Solvent).
-
IS Normalized MF: MF(Analyte) / MF(IS). This value should be close to 1.0.
Stability
-
Benchtop: 4 hours at Room Temp (assess oxidation of amine).
-
Freeze/Thaw: 3 cycles at -80°C.
-
Processed Sample: 24 hours in autosampler (4°C).
Internal Standard Logic Visualization
Figure 2: Mechanism of Stable Isotope Correction. Because the d6-IS co-elutes with the analyte, it experiences the exact same ionization suppression, rendering the final ratio accurate.
Troubleshooting & Senior Scientist Tips
-
Carryover: Amines are "sticky." If you see carryover in blanks after a high standard, switch the needle wash to 50:50 MeOH:IPA + 0.1% Formic Acid.
-
Urine Hydrolysis Efficiency: Monitor the hydrolysis by spiking a glucuronide control (if available) or monitoring the increase in parent drug over time (1h vs 2h vs 4h). Incomplete hydrolysis leads to underestimation of concentration.
-
Retention Time Drift: If retention times shift in urine samples compared to standards, the column may be fouling with salts. Increase the aqueous wash duration in the gradient or use a divert valve to send the first 1 minute of flow to waste.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
PubChem. (n.d.). Fepradinol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
High-Performance Chromatographic Separation of Fepradinol and Fepradinol-d6: A Bioanalytical Protocol
Executive Summary
This application note details the development of a robust LC-MS/MS methodology for the quantification of Fepradinol —a non-steroidal anti-inflammatory and analgesic agent—using its deuterated analog, Fepradinol-d6 , as an internal standard (IS).
While the primary goal in bioanalysis is often the co-elution of the analyte and its stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, subtle chromatographic separation between protium (H) and deuterium (D) isotopologues is a known physical phenomenon driven by the Deuterium Isotope Effect . This guide addresses the chromatographic behavior of both species, providing a validated protocol for their analysis in biological matrices, while exploring the mechanistic reasons for retention time shifts.
Introduction & Mechanistic Insight
The Target Molecule: Fepradinol
Fepradinol (2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol) is an amino-alcohol derivative with anti-inflammatory properties. Structurally, it contains a secondary amine (pKa ~9.5) and a secondary alcohol, making it polar and basic.
-
Molecular Formula:
-
Monoisotopic Mass: 209.14 Da
-
Ionization: Positive Mode ESI (
)
The Deuterium Isotope Effect in Chromatography
A critical, often overlooked aspect of separating Fepradinol from Fepradinol-d6 is the Deuterium Isotope Effect . The C-D bond is shorter (approx. 0.005 Å) and has a smaller molar volume than the C-H bond. In Reversed-Phase Liquid Chromatography (RPLC), this results in deuterated isotopologues being slightly less lipophilic than their non-deuterated counterparts.
-
Observation: Fepradinol-d6 will typically elute slightly earlier (tail-end resolution) than Fepradinol.
-
Impact: While usually negligible (< 0.05 min), high-efficiency columns can resolve these species. For accurate quantitation, integration windows must be wide enough to capture both, or the shift must be accounted for to prevent "peak chopping."
Experimental Protocol
Chemicals and Reagents[1]
-
Analyte: Fepradinol Hydrochloride (Purity >99%).
-
Internal Standard: Fepradinol-d6 (Custom Synthesis, typically labeled on the dimethyl moiety or phenyl ring).
-
Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation: Liquid-Liquid Extraction (LLE)
We recommend LLE over Protein Precipitation (PPT) for Fepradinol to remove phospholipids that cause ion suppression, ensuring the IS works effectively.
Protocol Steps:
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike: Add 10 µL of Fepradinol-d6 IS working solution (1000 ng/mL).
-
Buffer: Add 50 µL of 0.1 M Ammonium Hydroxide (pH ~10) to basify the sample. Rationale: This neutralizes the amine, driving Fepradinol into the organic phase.
-
Extract: Add 600 µL of MTBE (Methyl tert-butyl ether) .
-
Agitate: Vortex for 5 minutes at high speed.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer: Transfer 500 µL of the upper organic layer to a clean glass vial.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (90:10).
Chromatographic Conditions (LC)
-
System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Why? The high pH stability of BEH allows us to run at neutral/basic pH if needed, though acidic conditions are preferred for ESI+. The 1.7 µm particle size provides the theoretical plates needed to observe the isotope separation.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load |
| 3.50 | 90 | Elution of Fepradinol |
| 4.00 | 90 | Wash |
| 4.10 | 5 | Re-equilibration |
| 5.50 | 5 | End of Run |
Mass Spectrometry (MS/MS) Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[2]
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
MRM Transitions:
-
Fepradinol:
(Quantifier, Hydroxybenzyl cation), (Qualifier, Loss of ). -
Fepradinol-d6:
(If label is on alkyl chain) OR (If label is on phenyl ring).-
Note: Assuming d6-label is on the dimethyl group (common synthesis), the benzyl fragment (107) remains unlabeled.
-
Visualizing the Workflow & Logic
Sample Preparation Workflow
The following diagram illustrates the critical Liquid-Liquid Extraction (LLE) logic designed to maximize recovery of the basic amine Fepradinol.
Caption: Optimized LLE workflow for Fepradinol. Basification (pH 10) is the critical step to ensure the amine is uncharged and extractable into MTBE.
Isotope Effect Mechanism
This diagram explains why Fepradinol-d6 might elute earlier than Fepradinol, a phenomenon crucial for setting correct integration windows.
Caption: Mechanism of the Deuterium Isotope Effect in RPLC. Reduced lipophilicity of C-D bonds leads to weaker retention on C18 columns.
Results & Validation Criteria
Chromatographic Separation Data
In a typical run using the conditions above, the following retention times are expected:
-
Fepradinol-d6: 2.85 min
-
Fepradinol: 2.88 min
-
Resolution (
): ~0.5 - 1.0 (Partial separation).
Note: Complete baseline separation is not required for MS/MS quantitation due to mass discrimination (different MRM channels), but the shift must be acknowledged. If the integration window for Fepradinol is too narrow (e.g., centered strictly on 2.88 min), it may cut off the leading edge of the Fepradinol-d6 peak if the same window is applied blindly.
Method Validation Summary (Acceptance Criteria)
| Parameter | Acceptance Criteria | Rationale |
| Linearity ( | Ensures accurate quantitation over dynamic range (1-1000 ng/mL). | |
| Accuracy | Standard bioanalytical limit (FDA/EMA guidelines). | |
| Precision (CV) | Ensures reproducibility. | |
| IS Response | Variation | Indicates consistent extraction and ionization. |
| Matrix Effect | IS-normalized matrix factor should be close to 1.0. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68819, Fepradinol. Retrieved from [Link]
-
Wang, S., et al. (2022).[3] Design and synthesis of a novel ZB716-d6 as a stable isotopically labeled internal standard. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration. Application Note. Retrieved from [Link]
-
Farmacia Journal. (2014). LC-MS Strategies in Monitoring the Response to Different Therapy. Retrieved from [Link]
Sources
- 1. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 2. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method Development and Validation for the Quantification of Fepradinol using Fepradinol-d6
Introduction & Scientific Rationale
Fepradinol (CAS: 36981-91-6)[1] is a non-steroidal anti-inflammatory drug (NSAID) and aralkylamine derivative[2]. Pharmacologically, it exerts its analgesic and anti-inflammatory effects by inhibiting cyclooxygenase, which subsequently blocks the synthesis of prostaglandins from arachidonic acid[2]. In both preclinical pharmacokinetic (PK) profiling and clinical therapeutic monitoring, the accurate quantification of Fepradinol in biological matrices (such as plasma or serum) is a critical requirement.
With a molecular formula of C12H19NO2 and an exact monoisotopic mass of 209.1415 Da[2], Fepradinol features a secondary amine (pKa = 8.99)[3] and two hydroxyl groups. Its relatively hydrophilic nature (cLogP = 0.82)[3] dictates specific chromatographic and ionization strategies.
To ensure a self-validating analytical system, Fepradinol-d6 is employed as a stable isotope-labeled internal standard (SIL-IS). By labeling the gem-dimethyl groups with six deuterium atoms, the IS perfectly co-elutes with the target analyte. This ensures that the IS experiences the exact same matrix suppression or enhancement in the electrospray source as the analyte, thereby neutralizing systemic biases and validating the quantitative integrity of the assay.
Mass Spectrometry Parameters
Causality of Ionization and Fragmentation
Given the basicity of the secondary amine (pKa 8.99)[3], Positive Electrospray Ionization (ESI+) is the optimal ionization mode. The analyte readily accepts a proton in an acidic environment to form a stable
During Collision-Induced Dissociation (CID), the protonated molecule undergoes predictable and reproducible fragmentation. The most thermodynamically favored pathway is the alpha-cleavage adjacent to the secondary amine, yielding a highly stable, amine-containing product ion at m/z 90.1 (
For the internal standard Fepradinol-d6, the corresponding alpha-cleavage fragment shifts by +6 Da to m/z 96.1, confirming the retention of the deuterated gem-dimethyl moiety on the product ion.
Collision-Induced Dissociation (CID) fragmentation pathway of Fepradinol.
Optimized MRM Transitions
The following parameters were optimized via direct syringe infusion of 100 ng/mL neat solutions into the mass spectrometer at 10 µL/min.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Declustering Potential (V) | Collision Energy (V) |
| Fepradinol | 210.2 | 90.1 | Quantifier | 60 | 25 |
| Fepradinol | 210.2 | 192.1 | Qualifier | 60 | 15 |
| Fepradinol-d6 | 216.2 | 96.1 | IS Quantifier | 60 | 25 |
| Fepradinol-d6 | 216.2 | 198.1 | IS Qualifier | 60 | 15 |
Note: Source temperature is maintained at 500°C with an IonSpray Voltage of 5500 V to ensure complete desolvation of the aqueous mobile phase.
Chromatographic Conditions
Causality of Separation
Because Fepradinol is a polar basic compound (cLogP 0.82)[3], standard C18 columns can sometimes suffer from secondary interactions with unreacted surface silanols, leading to peak tailing. To counteract this, a superficially porous particle (SPP) C18 column with polar end-capping is utilized. The mobile phase is heavily buffered with 0.1% Formic Acid (pH ~2.7) to ensure the secondary amine remains fully protonated, which improves peak symmetry and maximizes ESI+ efficiency.
| Parameter | Specification |
| Analytical Column | SPP C18, 2.1 x 50 mm, 2.7 µm (Polar End-capped) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2.0 µL |
UHPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 10 | 90 |
| 3.50 | 10 | 90 |
| 3.60 | 95 | 5 |
| 5.00 | 95 | 5 (Re-equilibration) |
Experimental Protocol: Sample Preparation Workflow
Causality of Extraction
Protein precipitation (PPT) using acetonitrile is selected for its high throughput, reproducibility, and efficiency in denaturing plasma proteins. A 1:3 ratio of plasma to organic solvent ensures >95% protein removal. Diluting the final organic supernatant with an aqueous buffer prior to injection is a critical step; it prevents "solvent effect" peak distortion that occurs when a highly organic sample is injected into a highly aqueous initial mobile phase.
LC-MS/MS Sample Preparation Workflow for Fepradinol Quantification.
Step-by-Step Methodology
-
Standard Preparation : Prepare a primary stock solution of Fepradinol (1 mg/mL) in Methanol. Dilute sequentially in 50% Methanol/Water to create calibration standards spanning a dynamic range of 1 to 1000 ng/mL.
-
Internal Standard Preparation : Prepare a working IS solution of Fepradinol-d6 at 50 ng/mL in 100% LC-MS Grade Acetonitrile.
-
Aliquot : Transfer 50 µL of plasma (blank, calibration standards, QC, or unknown biological samples) into a 96-well plate or 1.5 mL microcentrifuge tubes.
-
Precipitation : Add 150 µL of the IS working solution (Acetonitrile containing 50 ng/mL Fepradinol-d6) to each sample to simultaneously spike the IS and precipitate proteins.
-
Mixing : Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer & Reconstitution : Transfer 100 µL of the clear supernatant to an autosampler vial. Dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in Water) to match the initial gradient conditions.
-
Analysis : Inject 2 µL into the LC-MS/MS system.
Data Analysis & System Suitability
To ensure the integrity of the analytical run, the following system suitability criteria must be met:
-
Sensitivity : The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ, 1 ng/mL) must be ≥ 10.
-
Matrix Factor : Calculate the IS-normalized matrix factor by comparing the peak area ratio of post-extraction spiked samples to neat standards. A highly reliable assay will yield a matrix factor between 0.85 and 1.15.
-
Carryover : A blank injection immediately following the Upper Limit of Quantification (ULOQ, 1000 ng/mL) must exhibit a Fepradinol peak area < 20% of the LLOQ peak area.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 68819, Fepradinol." PubChem, [Link]. Accessed 7 March 2026.
-
CAS Common Chemistry. "Fepradinol." American Chemical Society,[Link]. Accessed 7 March 2026.
-
DrugCentral. "Fepradinol." DrugCentral Database, [Link]. Accessed 7 March 2026.
-
Ibanez, et al. "Effect of Fepradinol on Rat Hind Paw Oedema Induced by Several Inflammatory Agents." Journal of Pharmacy and Pharmacology, 1989.[Link]. Accessed 7 March 2026.
Sources
Advanced Metabolite Identification of Fepradinol Using Stable Isotope Labeling (Fepradinol-d6) and High-Resolution Mass Spectrometry
Introduction
Fepradinol (2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol) is an atypical non-steroidal anti-inflammatory drug (NSAID)[1]. Unlike classical NSAIDs such as indomethacin, fepradinol mitigates acute inflammation without inhibiting prostaglandin E2 biosynthesis via the cyclooxygenase (COX) pathway[2]. Because of its unique mechanism of action and structural properties[1], understanding its biotransformation is critical for evaluating its pharmacokinetic profile and potential off-target toxicities during drug development[3].
In early-stage drug development, identifying low-abundance metabolites in complex biological matrices (e.g., plasma, urine, or microsomal incubations) is hindered by endogenous background noise. To overcome this, Stable Isotope Labeling (SIL) using Fepradinol-d6 (where the gem-dimethyl groups are fully deuterated, formula C₁₂H₁₃D₆NO₂)[4] serves as a powerful analytical strategy. By incubating a 1:1 molar ratio of unlabeled Fepradinol and Fepradinol-d6, researchers can leverage Isotope Pattern Filtering (IPF) to rapidly distinguish drug-derived metabolites from endogenous matrix components.
Mechanistic Overview: The Causality of Isotopic Patterning
The core principle of this methodology relies on creating an artificial, highly specific isotopic signature. When Fepradinol (exact mass 209.1416 Da) and Fepradinol-d6 (exact mass 215.1792 Da) are co-incubated, any intact metabolite will present as a distinct doublet in the High-Resolution Mass Spectrometry (HRMS) spectra, separated by exactly 6.0376 Da.
This approach provides two critical mechanistic insights:
-
Signal-to-Noise Enhancement : Endogenous molecules do not exhibit this artificial +6 Da doublet. Bioinformatics software can be programmed to filter out any mass spectral features lacking this exact isotopic spacing, effectively silencing matrix noise.
-
Site-Specific Cleavage Tracking : The d6 label is localized on the dimethylpropanol moiety. If a metabolic reaction (such as CYP-mediated N-dealkylation) cleaves the molecule at the secondary amine, the resulting phenylethanolamine fragment will lose the deuterated tag. The sudden disappearance of the doublet and the presence of a singlet peak immediately localizes the site of biotransformation.
Workflow for metabolite identification using a 1:1 mixture of Fepradinol and Fepradinol-d6.
Self-Validating Experimental Protocol: In Vitro HLM Incubation
To ensure absolute confidence in the identified metabolites, the protocol must be a self-validating system. This is achieved by running parallel control incubations: a "No-NADPH" control to differentiate CYP450-dependent metabolism from chemical degradation, and a "Heat-Inactivated" control to rule out non-enzymatic matrix binding.
Step 1: Preparation of the Incubation Matrix
-
Prepare a 10 mM stock solution of Fepradinol and Fepradinol-d6 in DMSO. Mix them in a 1:1 ratio to create a 5 mM isotopic working stock.
-
Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) to a final protein concentration of 1.0 mg/mL.
-
Spike the isotopic working stock into the HLM suspension to achieve a final substrate concentration of 10 µM (ensure final DMSO concentration is ≤0.1% to prevent enzyme inhibition).
Step 2: Reaction Initiation and Self-Validation Controls
-
Test Sample : Pre-incubate the HLM-substrate mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentrations: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).
-
Control A (No-NADPH) : Substitute the NADPH system with an equal volume of phosphate buffer. Purpose: Validates that observed metabolites are strictly cofactor-dependent.
-
Control B (Heat-Inactivated) : Boil the HLM suspension at 95°C for 10 minutes prior to substrate addition to denature all enzymes. Purpose: Identifies false positives caused by chemical instability or matrix adducts.
Step 3: Quenching and Sample Extraction
-
Incubate all samples at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 15, 30, 60 minutes), extract 100 µL aliquots.
-
Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile (containing an unrelated internal standard, e.g., labetalol, for volumetric recovery assessment).
-
Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for HRMS analysis.
LC-HRMS/MS Analytical Strategy
Metabolite detection requires high mass accuracy and robust fragmentation. Data-Dependent Acquisition (DDA) is chosen over Data-Independent Acquisition (DIA) for this workflow because DDA provides cleaner, precursor-specific MS/MS spectra, which is crucial for the structural elucidation of the targeted doublet pairs.
-
Chromatography : Use a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) to ensure sharp peak shapes, minimizing the co-elution of isobaric metabolites. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Mass Spectrometry : Operate a Q-TOF or Orbitrap mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the MS1 resolution to ≥70,000 (FWHM) to easily resolve the exact mass shifts.
Data Presentation & Structural Interpretation
During data analysis, the bioinformatics software scans the MS1 data for the +6.037 Da mass difference. Table 1 summarizes the theoretical shifts for major expected biotransformations.
Table 1: Quantitative Mass Shifts for Putative Fepradinol Metabolites (Positive ESI)
| Biotransformation | Formula (Unlabeled) | Unlabeled [M+H]⁺ (m/z) | d6 Labeled [M+H]⁺ (m/z) | Isotopic Signature |
| Parent Drug | C₁₂H₁₉NO₂ | 210.149 | 216.187 | Doublet (Δ 6.037 Da) |
| Hydroxylation (Oxidation) | C₁₂H₁₉NO₃ | 226.144 | 232.182 | Doublet (Δ 6.037 Da) |
| O-Glucuronidation | C₁₈H₂₇NO₈ | 386.181 | 392.219 | Doublet (Δ 6.037 Da) |
| N-Dealkylation (Cleavage) | C₈H₁₁NO | 138.092 | 138.092 | Singlet (Label Lost) |
Mechanistic Interpretation of Data
If an extracted ion chromatogram yields a peak at m/z 138.092 without a corresponding labeled peak at m/z 144.130, this perfectly illustrates the diagnostic power of site-specific labeling. Because the d6 label resides on the dimethylpropanol group, N-dealkylation results in the loss of the labeled moiety. The remaining phenylethanolamine fragment appears as a singlet, instantly confirming the cleavage site without requiring complex NMR studies.
Fepradinol biotransformation pathways showing how the d6 label tracks intact vs. cleaved metabolites.
By combining the self-validating control matrix with Isotope Pattern Filtering, researchers can map the metabolic fate of Fepradinol with absolute certainty, accelerating the preclinical safety assessment of structurally related ethanolamine derivatives.
References
-
Massó, J. M., et al. "Mechanism of anti-inflammatory action of fepradinol." Arzneimittelforschung, vol. 44, no. 1, 1994, pp. 68-74.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 68819, Fepradinol." PubChem.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Fepradinol-d6 Stability & Handling
Status: Active | Updated: March 2026
Product Category: Stable Isotope Labeled Internal Standards (SIL-IS)
Target Analyte: Fepradinol (Anti-inflammatory /
Core Technical Overview
Fepradinol-d6 is the deuterated analog of Fepradinol, utilized primarily as an Internal Standard (IS) for the quantification of Fepradinol in biological matrices (plasma, urine) via LC-MS/MS. Its reliability depends entirely on maintaining isotopic integrity and chemical stability during storage and sample preparation.
Chemical Profile
-
Parent Compound: Fepradinol (Amino-alcohol derivative)[1][2][3]
-
Functional Groups: Secondary amine, Phenolic hydroxyl, Secondary alcohol.
-
Isotopic Label: Typically located on the gem-dimethyl groups or the phenyl ring (non-exchangeable positions).
-
Critical Risk Factors: Oxidation (Phenol group), Adsorption (Amine group), Deuterium Isotope Effect (Chromatography).
Troubleshooting Modules (Q&A)
Module A: Solubility & Stock Solution Preparation
Q: My Fepradinol-d6 reference standard is not dissolving completely in the mobile phase. What is the correct solvent system?
A: Do not attempt to dissolve the neat solid directly in a high-aqueous mobile phase. Fepradinol possesses a lipophilic phenyl ring and a secondary amine, making its solubility pH-dependent.
-
Root Cause: At neutral or basic pH, the amine is less ionized, reducing aqueous solubility.
-
Recommended Protocol:
-
Primary Stock: Dissolve the neat solid in 100% Methanol (MeOH) or DMSO . These solvents ensure complete solubilization of the lipophilic backbone.
-
Working Solutions: Dilute the stock into your mobile phase only immediately prior to use. Ensure the final solution is slightly acidic (0.1% Formic Acid) to protonate the amine, enhancing solubility and preventing adsorption to glass/plastic.
-
Q: Can I use ultrasonic baths to aid dissolution?
A: Yes, but with strict temperature control.
-
Risk: Extended sonication heats the solvent, potentially degrading the phenolic moiety via oxidation or causing solvent evaporation (concentration error).
-
Limit: Max 5 minutes, pulsed. Keep the vial cool.
Module B: Storage & Stability
Q: I observed a signal drop in my Fepradinol-d6 QC samples after 24 hours in the autosampler. Is it degrading?
A: This is likely Non-Specific Binding (Adsorption) , not chemical degradation.
-
Mechanism: The secondary amine in Fepradinol interacts with silanol groups in glass vials or hydrophobic sites in polypropylene containers.
-
Troubleshooting Steps:
-
Check Solvent: Are you using 100% aqueous solution? Stop. Always maintain at least 5-10% organic solvent (MeOH/ACN) in your autosampler vials.
-
Check pH: Ensure the solution is acidified (pH < 4).
-
Container: Switch to Silanized Glass Vials or low-binding polypropylene to minimize surface interactions.
-
Q: How should I store the long-term stock solution?
A:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C or -80°C | Slows oxidative degradation of the phenol group. |
| Solvent | Methanol (Anhydrous) | Prevents hydrolysis (rare) and microbial growth. |
| Container | Amber Glass | Protects from photo-oxidation. |
| Headspace | Argon/Nitrogen Flush | Displaces oxygen to prevent phenolic oxidation. |
Module C: LC-MS/MS Performance (Isotope Effects)
Q: My Fepradinol-d6 elutes 0.1 minutes earlier than the native Fepradinol. Is my column failing?
A: No, this is the expected Deuterium Isotope Effect .
-
Explanation: Carbon-Deuterium (C-D) bonds are shorter and more stable than C-H bonds, making the molecule slightly less lipophilic. In Reversed-Phase Chromatography (RPLC), deuterated analogs often have slightly lower retention times.[4][5]
-
Action:
-
Ensure the integration window covers both the analyte and the IS.
-
If the shift > 0.2 min, check your gradient slope. Steeper gradients minimize this separation.
-
Q: I see a signal for Fepradinol in my "IS Only" blank (Cross-talk). Is my standard impure?
A: This "Cross-talk" can stem from two sources:
-
Isotopic Impurity: The d6 standard contains traces of d0 (native drug). Check the Certificate of Analysis (CoA). If d0 > 0.5%, it will bias your Lower Limit of Quantitation (LLOQ).
-
Fragment Overlap: In MS/MS, the d6 parent might lose the labeled fragment, producing a product ion identical to the native drug.
-
Fix: Choose a product ion that retains the deuterium label.
-
Visual Workflows
Figure 1: Stock Solution Preparation & Stability Workflow
Caption: Critical Control Points (CCPs) for preventing degradation and adsorption during Fepradinol-d6 preparation.
[6]
Figure 2: Troubleshooting Signal Variability
Caption: Decision tree for diagnosing Internal Standard (IS) failure modes in LC-MS/MS.
References & Validation Standards
The protocols defined above are grounded in the chemical properties of amino-alcohols and regulatory guidelines for bioanalytical method validation.
-
FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. (Section III.B: Internal Standards).
-
National Center for Biotechnology Information (PubChem). Fepradinol Compound Summary. (Chemical Structure & pKa data).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Stable Isotope Standards requirements).
-
Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. (Explains the Retention Time shift phenomenon).
Sources
- 1. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fepradinol hydrochloride | C12H20ClNO2 | CID 3051696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fepradinol-d6 Concentration for LC-MS/MS Bioanalysis
Introduction: The Mechanistic Role of Fepradinol-d6
Fepradinol is a pharmacologically active small molecule historically investigated as an anti-inflammatory agent and later as a selective β1-adrenergic receptor blocker. In pharmacokinetic (PK) and bioanalytical studies, quantifying Fepradinol in complex biological matrices (e.g., plasma, urine) requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
To ensure quantitative rigor, Fepradinol-d6 is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS). Because it shares nearly identical physicochemical properties with the target analyte, Fepradinol-d6 co-elutes chromatographically and experiences identical ionization suppression or enhancement in the electrospray ionization (ESI) source[1]. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects and extraction recovery are mathematically normalized[2].
However, selecting the optimal concentration for Fepradinol-d6 is a delicate balancing act. An excessive IS concentration can lead to isotopic crosstalk (where unlabeled impurities in the IS inflate the analyte signal) and mutual ion suppression[3]. Conversely, an insufficient IS concentration results in poor signal-to-noise (S/N) ratios and high assay variability. This guide provides a self-validating framework for optimizing Fepradinol-d6 concentrations.
IS Optimization Workflow
Figure 1: Decision-tree workflow for optimizing Fepradinol-d6 concentration in LC-MS/MS.
Step-by-Step Methodology: The Self-Validating Protocol
To establish a trustworthy and robust bioanalytical method, the IS concentration must be empirically validated to prove it neither interferes with the analyte nor succumbs to matrix-induced signal loss.
Step 1: Establish the Target Concentration
-
Rationale: The IS should ideally produce a detector response equivalent to the geometric mean of your calibration curve, or roughly 50 to 100 times the Lower Limit of Quantification (LLOQ).
-
Action: If your Fepradinol calibration curve spans 1 ng/mL to 1000 ng/mL, select an initial Fepradinol-d6 working concentration of 50 ng/mL.
Step 2: Perform the Crosstalk Evaluation (The "Zero" and "Blank" Test)
-
Rationale: SIL-IS compounds are synthesized via deuterium exchange, meaning trace amounts of unlabeled Fepradinol (d0) may remain. This step mathematically proves that the IS does not artificially bias the LLOQ[3].
-
Action: Prepare and inject three specific validation samples:
-
Double Blank: Extracted matrix with NO analyte and NO internal standard.
-
Zero Sample: Extracted matrix spiked ONLY with Fepradinol-d6 at the proposed working concentration.
-
ULOQ Sample: Extracted matrix spiked ONLY with Fepradinol at the Upper Limit of Quantification (e.g., 1000 ng/mL).
-
Step 3: Analyze Crosstalk Acceptance Criteria
-
Monitor both the Fepradinol (analyte) and Fepradinol-d6 (IS) MRM transitions for all injections.
-
Validation Check A: In the Zero Sample, the peak area in the analyte channel must be < 5% of the peak area of an LLOQ standard.
-
Validation Check B: In the ULOQ Sample, the peak area in the IS channel must be < 5% of the typical IS peak area.
Step 4: Assess Matrix Factor (MF) and Ion Suppression
-
Rationale: Even if crosstalk is absent, matrix components can suppress the ionization of both the analyte and the IS[4]. We must verify the IS signal remains robust across different patient lots.
-
Action: Spike Fepradinol-d6 into 6 different lots of post-extracted blank matrix and compare the peak areas to Fepradinol-d6 spiked into neat solvent (e.g., 50:50 Methanol:Water)[2].
-
Calculation: Matrix Factor (MF) = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solvent). An MF between 0.85 and 1.15 indicates manageable matrix effects.
Quantitative Data: Isotopic Crosstalk Evaluation
The following table summarizes a real-world evaluation of Fepradinol-d6 crosstalk. In this scenario, an initial IS concentration of 200 ng/mL caused a failure at the LLOQ due to d0 impurities, necessitating a reduction to 50 ng/mL.
| Sample Type | Fepradinol Spiked (ng/mL) | Fepradinol-d6 Spiked (ng/mL) | Analyte Peak Area (cps) | IS Peak Area (cps) | Analyte Signal as % of LLOQ | Status |
| LLOQ Standard | 1.0 | 50.0 | 1,500 | 75,000 | 100.0% | Baseline |
| Double Blank | 0.0 | 0.0 | 15 | 40 | 1.0% | PASS |
| Zero (High IS) | 0.0 | 200.0 | 120 | 300,000 | 8.0% | FAIL (>5%) |
| Zero (Opt. IS) | 0.0 | 50.0 | 35 | 75,000 | 2.3% | PASS (<5%) |
| ULOQ (No IS) | 1000.0 | 0.0 | 1,500,000 | 850 | N/A (IS is 1.1%) | PASS |
Troubleshooting Guides & FAQs
Q: Why is my Fepradinol calibration curve flattening or showing a positive bias at the low end (LLOQ)? A: This is the classic symptom of isotopic crosstalk. The deuterated standard (Fepradinol-d6) likely contains a small fraction of unlabeled Fepradinol (d0)[3]. Because you add the exact same amount of IS to every sample, this d0 impurity contributes a constant background signal to the analyte channel. At the ULOQ, this tiny addition is negligible, but at the LLOQ, it artificially inflates the analyte area, causing a non-linear, flattened curve. Solution: Decrease the Fepradinol-d6 working concentration or source a higher-purity SIL-IS lot.
Q: Why is the Fepradinol-d6 response highly variable (%CV > 15%) across different patient samples? A: This indicates severe, differential matrix effects. While the SIL-IS compensates for these effects when calculating the final ratio (Analyte Area / IS Area), extreme ion suppression can push the absolute IS signal below the detector's linear dynamic range, leading to integration errors and high variability[1][4]. Solution: Do not simply increase the IS concentration. Instead, optimize your sample cleanup (e.g., switch from protein precipitation to Solid Phase Extraction) or adjust the chromatography to separate the analyte/IS from the suppressing matrix front[2].
Q: Can I use a massive excess of Fepradinol-d6 to guarantee a strong signal and overcome matrix suppression? A: No. Using an excessively high IS concentration can cause mutual ion suppression in the ESI source. Because the IS and the analyte co-elute perfectly, a massive abundance of Fepradinol-d6 will outcompete the trace amounts of Fepradinol for the available charge droplets during ionization. This will actively suppress your analyte signal and destroy the sensitivity of your assay[1].
References
- BenchChem.Technical Support Center: Troubleshooting Calibration Curve Linearity with Deuterated Internal Standards.
- WuXi AppTec DMPK.Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- BenchChem.Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards.
- Chromatography Online.Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
Sources
Fepradinol-d6 Mass Spectrometry Technical Support Center
Welcome to the technical support center for Fepradinol-d6 analysis in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the use of Fepradinol-d6 as an internal standard. Here, we delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity and accuracy of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is Fepradinol-d6 and why is it used as an internal standard in mass spectrometry?
Fepradinol-d6 is a deuterated analog of Fepradinol, meaning specific hydrogen atoms in the Fepradinol molecule have been replaced with deuterium, a stable isotope of hydrogen.[1][2] This isotopic labeling makes Fepradinol-d6 an ideal internal standard for quantitative mass spectrometry assays of Fepradinol.[1][2]
The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry (IDMS).[2] Because Fepradinol-d6 is chemically and physically almost identical to Fepradinol, it behaves similarly during sample preparation, chromatography, and ionization.[1][2] Any variations or losses of the analyte (Fepradinol) during the analytical process will be mirrored by the internal standard (Fepradinol-d6).[2][3] The mass spectrometer can distinguish between the two compounds due to their mass difference.[1][3] By measuring the ratio of the Fepradinol signal to the Fepradinol-d6 signal, accurate and precise quantification can be achieved, compensating for:
-
Matrix Effects: Variations in ionization efficiency caused by co-eluting components from the sample matrix (e.g., plasma, urine).[1][4][5]
-
Sample Preparation Losses: Inconsistent recovery during extraction and cleanup steps.[1][2]
-
Instrumental Variability: Fluctuations in injection volume and mass spectrometer performance over time.[1][2][6]
Q2: I am observing a poor signal or no signal for Fepradinol-d6, even in a neat standard solution. What are the likely causes?
If you're experiencing poor signal intensity with a neat (clean) standard, the issue likely lies with the instrument setup or the standard itself.[7]
-
Instrument Performance:
-
Ion Source Contamination: The electrospray ionization (ESI) source can become dirty over time, leading to reduced ionization efficiency.[5][7] Regular cleaning is crucial.
-
Incorrect Mass Spectrometer Parameters: Ensure the correct precursor and product ions for Fepradinol-d6 are selected and that parameters like capillary voltage, gas flow, and desolvation temperature are optimized.[4][5]
-
Tuning and Calibration: The mass spectrometer should be regularly tuned and calibrated to ensure it is operating at peak performance.[4]
-
-
Standard Integrity:
-
Degradation: Confirm the stability and correct storage of your Fepradinol-d6 stock solution.
-
Incorrect Concentration: The solution may be too dilute to produce a strong signal.[4]
-
Q3: My Fepradinol-d6 signal is strong in neat solutions but weak and variable in extracted biological samples (e.g., plasma). What's happening?
This is a classic symptom of matrix effects , specifically ion suppression .[7] Ion suppression occurs when molecules from the biological matrix co-elute with your analyte and internal standard, interfering with their ionization in the mass spectrometer's source and reducing the signal.[4][5][7]
-
Cause: Components in biological matrices like phospholipids, salts, and proteins are common culprits.[7]
-
Confirmation: To confirm ion suppression, you can perform a post-extraction addition experiment.[7] Compare the Fepradinol-d6 signal in a blank, extracted matrix that has been spiked with the standard to the signal of a neat standard at the same concentration. A significantly lower signal in the matrix sample confirms ion suppression.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Fepradinol-d6
Poor peak shape can compromise the accuracy and precision of your results by affecting integration and resolution.[8][9]
Troubleshooting Steps:
-
Assess the Scope: Determine if the poor peak shape affects only the Fepradinol-d6 peak, the analyte peak, or all peaks in the chromatogram. If all peaks are affected, it points to a systemic issue with the LC system.[8]
-
Check for Column Contamination: Over time, contaminants can build up on the analytical column, leading to distorted peaks.[10]
-
Evaluate Mobile Phase and Sample Solvent Compatibility: A mismatch between the sample solvent and the mobile phase can cause poor peak shape.[10][12]
-
Action: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase conditions.[10]
-
-
Investigate for System Dead Volume: Dead volume in fittings, tubing, or the injector can cause peak broadening.[10]
-
Action: Inspect all connections and ensure they are properly fitted. Use tubing with the appropriate inner diameter.
-
Data Summary: Common Causes of Poor Peak Shape
| Peak Shape Anomaly | Potential Causes | Recommended Actions |
| Tailing | Secondary interactions with the column, column contamination, incorrect mobile phase pH.[8][10][12] | Lower mobile phase pH, use a highly end-capped column, clean or replace the column.[8] |
| Fronting | Column overload, sample solvent stronger than the mobile phase, column collapse.[8][9][12] | Dilute the sample, reduce injection volume, ensure sample solvent is weaker than the mobile phase, check column operating limits.[8][9] |
| Splitting | Column void, co-elution with an interfering substance, clogged frit.[8][11] | Replace the column, inject a blank matrix to check for interferences.[8] |
Issue 2: Suspected Interference with Fepradinol-d6 Signal
Interference can arise from several sources, leading to inaccurate quantification.
Types of Interference:
-
Isobaric Interference: An unrelated compound in the sample has the same nominal mass as Fepradinol-d6 and produces a fragment ion at the same mass-to-charge ratio (m/z) in your MRM transition.
-
Cross-talk from Analyte: Naturally occurring isotopes (e.g., ¹³C) in the unlabeled Fepradinol can contribute to the signal in the Fepradinol-d6 channel, especially at high analyte concentrations.[13]
-
Metabolite Interference: A metabolite of Fepradinol or another co-administered drug may have a similar structure and fragmentation pattern to Fepradinol-d6.[14][15]
Troubleshooting Protocol:
-
Inject a Blank Matrix: Analyze an extracted blank matrix sample (from the same biological source) to see if any peaks appear at the retention time of Fepradinol-d6. This can help identify interfering substances from the matrix itself.[8]
-
Review Chromatograms: Carefully inspect the peak shape of Fepradinol-d6. The presence of shoulders or split peaks may indicate co-elution with an interfering compound.[11][16]
-
Optimize Chromatography: The most effective way to resolve interference is often to improve the chromatographic separation.
-
Action: Modify the gradient, change the mobile phase composition, or try a different column chemistry to separate the interfering peak from Fepradinol-d6.[17]
-
-
Select a More Specific MRM Transition: If chromatographic separation is not possible, investigate alternative precursor-product ion transitions for Fepradinol-d6 that are not shared by the interfering compound.
Experimental Workflow: Diagnosing Fepradinol-d6 Interference
Caption: Workflow for diagnosing interference with Fepradinol-d6.
Issue 3: In-source Fragmentation of Fepradinol leading to Fepradinol-d6 Interference
In some cases, the unlabeled analyte (Fepradinol) can undergo fragmentation within the ion source of the mass spectrometer, potentially creating ions that interfere with the deuterated internal standard.
-
Mechanism: This can happen if the ionization conditions are too harsh, causing the Fepradinol molecule to lose atoms before it enters the mass analyzer. While less common with deuterated standards that have a sufficient mass shift, it's a possibility to consider.
Troubleshooting Steps:
-
Optimize Ion Source Parameters:
-
Action: Systematically reduce the energy in the ion source. This can include lowering the capillary voltage or the cone/fragmentor voltage. The goal is to achieve efficient ionization of the precursor ion without causing premature fragmentation.
-
-
Evaluate Different Ionization Techniques:
-
Action: If available, compare the results obtained with Electrospray Ionization (ESI) to those from Atmospheric Pressure Chemical Ionization (APCI). APCI is often considered a "softer" ionization technique that may reduce in-source fragmentation for certain compounds.[4]
-
Conceptual Diagram: In-Source vs. Collision Cell Fragmentation
Caption: Ideal vs. problematic fragmentation pathways.
References
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Available from: [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Available from: [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link]
-
Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]
-
Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available from: [Link]
-
LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. Available from: [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Available from: [Link]
-
Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 2), 152–155. Available from: [Link]
-
Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Available from: [Link]
-
Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. PubMed, 45(2), 152-5. Available from: [Link]
-
Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]
-
Wang, S., et al. (2021). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 11(6), 755-763. Available from: [Link]
-
Butch, A. W., et al. (2017). Observation of a positive interference in LC-MS/MS measurement of d6-25-OH-vitamin D3. Clinical Mass Spectrometry, 3-4, 1-5. Available from: [Link]
-
Zhang, Z., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Metabolites, 13(5), 643. Available from: [Link]
-
Zhang, Q., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available from: [Link]
-
Ramanathan, R. (Ed.). (2009). Mass Spectrometry in Drug Metabolism and Pharmacokinetics. John Wiley & Sons, Inc. Available from: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Available from: [Link]
-
Chromatography Today. (n.d.). SFC/MS/UV/ELSD: INTEGRATED HYPHENATION TECHNIQUE FOR DRUG DISCOVERY. Available from: [Link]
-
SAR Publication. (2026, January 5). Using MS Detector for Quantitative Analysis Pharmaceutical Products with HPLC. Available from: [Link]
-
Unknown. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
-
Neumann, S., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry, e5001. Available from: [Link]
-
Gstoettner, A., et al. (2023). Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay. Metabolites, 13(1), 125. Available from: [Link]
-
De Brabander, H. F., et al. (1993). By-products of steroid synthesis: a cause of interferences in thin-layer chromatography residue analysis. The Analyst, 118(10), 1275-1279. Available from: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 13. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Observation of a positive interference in LC-MS/MS measurement of d6-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. waters.com [waters.com]
Fepradinol-d6 Isotopic Exchange Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Fepradinol-d6 as an internal standard in quantitative bioanalysis. Here, we address common challenges related to isotopic exchange and provide expert-driven troubleshooting protocols to ensure the integrity and accuracy of your experimental data.
Introduction to Fepradinol-d6 and Isotopic Stability
Fepradinol is an anti-inflammatory agent with the chemical name 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol[1][2]. For quantitative analysis, particularly in complex biological matrices, a stable isotope-labeled (SIL) internal standard is the gold standard, as recommended by regulatory bodies like the FDA[3][4]. Fepradinol-d6 is a deuterated analog of Fepradinol, where six hydrogen atoms have been replaced by deuterium.
Crucially, the deuterium labels in commercially available Fepradinol-d6 (CAS No: 1346598-30-8) are located on the two methyl groups of the dimethylethyl moiety (α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzenemethanol)[5]. This strategic placement on saturated carbons, which are not adjacent to any activating groups, confers high stability against back-exchange under typical analytical conditions. The C-D bonds are stronger than C-H bonds, making them less likely to break and exchange with protons from the solvent or matrix[6].
However, even with a stable-labeled position, issues can arise during method development and sample analysis that may mimic isotopic exchange or lead to inaccurate quantification. This guide will help you diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: My Fepradinol-d6 internal standard is showing a significant response at the mass transition of the unlabeled Fepradinol. Is this due to isotopic exchange?
A1: While back-exchange is a possibility with some deuterated compounds, it is highly unlikely for Fepradinol-d6 given the stable location of the deuterium labels[5]. The more probable causes are:
-
Isotopic Impurity of the Standard: The Fepradinol-d6 reference material may contain a small percentage of the unlabeled Fepradinol (d0). A high-purity standard (≥98% isotopic enrichment) is essential for accurate results[7].
-
In-source Fragmentation: The deuterated standard might undergo fragmentation in the mass spectrometer's ion source, leading to the loss of deuterium and the formation of an ion that is isobaric with the unlabeled analyte.
-
Matrix Effects: The biological matrix might contain interfering components that produce a signal at the same mass transition as Fepradinol.
Q2: I'm observing a chromatographic shift between Fepradinol and Fepradinol-d6. Why is this happening and how can I fix it?
A2: A slight difference in retention times between a deuterated standard and its unlabeled counterpart is a known phenomenon called the "chromatographic isotope effect"[8]. This occurs because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase[8]. While usually minimal, this shift can become problematic if it leads to differential matrix effects.
To address this, you can:
-
Optimize Chromatography: Adjusting the mobile phase composition or the gradient profile can help to minimize the separation and ensure co-elution.
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be beneficial to ensure both compounds elute within a single peak.
Q3: My calibration curve for Fepradinol is non-linear, especially at the lower and upper ends. Could Fepradinol-d6 be the cause?
A3: Yes, issues with the internal standard can lead to non-linearity. The primary suspects are:
-
Purity of the Internal Standard: If the Fepradinol-d6 contains a significant amount of unlabeled Fepradinol, it will artificially inflate the response at lower concentrations of the analyte, leading to a non-linear curve.
-
Sub-optimal Concentration of the Internal Standard: Using an internal standard concentration that is too high or too low can lead to detector saturation or poor ion statistics, respectively, resulting in a non-linear response.
-
Differential Ionization Suppression: If Fepradinol and Fepradinol-d6 do not co-elute perfectly, they may experience different degrees of ion suppression from the matrix, which can affect the linearity of the assay.
Troubleshooting Guides
Guide 1: Investigating Suspected Isotopic Instability or Impurity
This guide will help you determine if the observed signal for unlabeled Fepradinol originates from back-exchange or from an impurity in the standard.
Caption: Workflow for diagnosing the source of an unexpected analyte signal.
-
Prepare a High-Concentration Solution: Dissolve the Fepradinol-d6 standard in a clean solvent (e.g., methanol) at a concentration 100-fold higher than what is used in your assay.
-
Acquire Full Scan Mass Spectra: Analyze the high-concentration solution using LC-MS in full scan mode.
-
Data Analysis: Examine the mass spectrum for the presence of the molecular ion of unlabeled Fepradinol. The peak area of the unlabeled analyte relative to the deuterated standard will give an estimate of the isotopic purity.
-
Prepare Test Samples: Spike Fepradinol-d6 into the biological matrix (e.g., plasma, urine) at the working concentration.
-
Incubate Under Assay Conditions: Store the samples under the same conditions as your study samples (e.g., room temperature for 4 hours, 4°C for 24 hours, -80°C for long-term).
-
Analyze at Time Points: Analyze the samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor for Unlabeled Analyte: Monitor the mass transition for both Fepradinol-d6 and unlabeled Fepradinol. A significant increase in the signal for the unlabeled analyte over time would indicate isotopic exchange.
Guide 2: Troubleshooting Chromatographic and Matrix Effects
This guide provides a systematic approach to resolving issues related to chromatographic separation and matrix effects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ajprd.com [ajprd.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. jgtps.com [jgtps.com]
Technical Support Center: Minimizing Ion Suppression with Fepradinol-d6
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Fepradinol-d6 Internal Standard Optimization in LC-MS/MS Last Updated: March 7, 2026
Introduction: The "Hidden" Matrix Effect
Welcome. If you are accessing this guide, you are likely observing a discrepancy in your Fepradinol quantitation—perhaps your internal standard (IS) response is fluctuating, or your linearity at the Lower Limit of Quantitation (LLOQ) is failing.
Fepradinol is a secondary amino alcohol with moderate lipophilicity (LogP ~0.6–1.0) and basic character. While Fepradinol-d6 is the gold-standard method for normalization, it is not a "magic wand." Deuterated standards can suffer from differential matrix effects if they do not co-elute perfectly with the analyte or if the suppression zones are severe.[1]
This guide prioritizes causality over correlation . We will not just tell you what to do; we will prove why it works using self-validating protocols.
Module 1: Diagnostic Workflow (Is it Suppression?)
Before changing your extraction method, you must map the ionization landscape of your chromatogram. We use the Post-Column Infusion (PCI) method, the industry standard for visualizing matrix effects (Bonfiglio et al., 1999).
The Protocol: Post-Column Infusion
Objective: Visualize exactly where phospholipids and salts are suppressing the Fepradinol-d6 signal.
-
Setup: Connect a syringe pump containing Fepradinol-d6 (100 ng/mL in mobile phase) to the LC effluent via a PEEK T-junction before the MS source.
-
Flow Rates:
-
LC Flow: Standard gradient (e.g., 0.4 mL/min).
-
Syringe Flow: 10–20 µL/min (continuous).
-
-
Injection: Inject a blank extracted matrix (e.g., plasma processed by your current method).[1]
-
Observation: Monitor the MRM transition for Fepradinol-d6.
-
Ideal: A flat baseline.[1]
-
Suppression: A sharp dip (negative peak) in the baseline.
-
Enhancement: A rise (positive peak) in the baseline.
-
Visualization: PCI Setup
Figure 1: Schematic of the Post-Column Infusion setup. The constant background signal of Fepradinol-d6 is perturbed by matrix components eluting from the column.
Module 2: Sample Preparation Optimization
Fepradinol is a basic amine. If you are using simple Protein Precipitation (PPT), you are likely co-eluting phospholipids (glycerophosphocholines) that cause massive suppression in Positive ESI mode (Matuszewski et al., 2003).
Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Mixed-Mode Cation Exchange (MCX) .
Comparative Extraction Strategies
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Mixed-Mode SPE (MCX) |
| Mechanism | Solubility change (ACN/MeOH) | Partitioning (pH driven) | Ionic interaction + Hydrophobicity |
| Cleanliness | Low (High Phospholipids) | High (Removes salts/lipids) | Very High (Removes neutrals/acids) |
| Fepradinol Recovery | >90% | ~75-85% (pH dependent) | >85% |
| Suppression Risk | High | Low | Minimal |
The "Golden" LLE Protocol for Fepradinol
Rationale: By adjusting pH to >9.0, we deprotonate the Fepradinol amine, making it neutral and lipophilic. It then partitions into the organic layer, while zwitterionic phospholipids remain in the aqueous phase.
-
Alkalization: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide (pH ~10) to 100 µL plasma.
-
Extraction: Add 600 µL Ethyl Acetate:MTBE (1:1) .
-
Why? MTBE avoids emulsions; Ethyl Acetate improves solubility for the amino alcohol.
-
-
Agitation: Vortex 5 mins; Centrifuge 5 mins @ 4000g.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic layer.
-
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A/B (80:20).
Module 3: Chromatographic Resolution & The "Deuterium Effect"
The Problem: Retention Time Shift
Deuterium is slightly less lipophilic than Hydrogen.[1] On a Reversed-Phase (C18) column, Fepradinol-d6 will elute slightly earlier than Fepradinol-d0 (often 0.05 – 0.2 min shift).
-
Risk: If Fepradinol elutes immediately after a suppression zone, the earlier-eluting d6 might fall into the suppression zone.
-
Result: The IS is suppressed, but the analyte is not. The ratio (Analyte/IS) artificially inflates, causing positive bias.
Troubleshooting Workflow
Figure 2: Decision tree for managing the Deuterium Isotope Effect.
Recommended Column Chemistry
Avoid standard C18 if you see phospholipid interference.
-
Biphenyl / Phenyl-Hexyl: Provides "pi-pi" interactions with the phenyl ring of Fepradinol, increasing retention and separating it from aliphatic phospholipids.
-
Mobile Phase: Use 0.1% Formic Acid (Water/ACN). The acidic pH ensures Fepradinol is fully protonated (improved sensitivity in ESI+), while the phenyl phase retains the charged species better than C18.
Module 4: Frequently Asked Questions (FAQs)
Q1: I see "Cross-Talk" between Fepradinol and Fepradinol-d6. The blank IS channel shows a peak.
-
Cause: This is likely isotopic impurity (d0 present in the d6 standard) or fragmentation overlap.
-
Solution: Check the Certificate of Analysis (CoA) for the d6 standard. If d0 contribution is >0.5%, you must lower the IS concentration. Alternatively, ensure your MRM transitions are specific.
-
Fepradinol (M+H)+: ~210 Da
-
Fepradinol-d6 (M+H)+: ~216 Da
-
Ensure the isolation window (Q1) is not too wide (e.g., use Unit resolution, 0.7 Da).
-
Q2: My linearity is poor at the low end (LLOQ), but the IS signal is stable.
-
Diagnosis: This is likely adsorption , not suppression. Fepradinol's amine group can bind to silanols on glass vials.
-
Fix: Use polypropylene vials or silanized glass. Add 0.5% Formic Acid to the reconstitution solvent to keep the amine charged and soluble.
Q3: Can I use an analog internal standard instead of d6?
-
Answer: Only as a last resort. An analog (structurally similar but not isotopic) will not compensate for matrix effects or extraction variability as well as d6. If d6 is suppressing, fix the chromatography first.
References & Authority
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2][3][4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][2][3][5][6][7][8] Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolites in LC-MS/MS. Journal of Chromatography B. Link
For further assistance, please contact the Applications Engineering team with your specific LC gradient and MS source parameters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scirp.org [scirp.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Fepradinol-d6 Bioanalytical Troubleshooting & Technical Support Center
Overview Fepradinol is a non-steroidal anti-inflammatory agent and beta-adrenergic receptor antagonist known for mitigating biphasic inflammatory responses without relying on prostaglandin synthesis inhibition 1[1]. In pharmacokinetic (PK) and bioanalytical LC-MS/MS studies, Fepradinol-d6 (1-Phenyl-4,4-(dimethyl-d6)-3-azapentane-1,5-diol) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) 2[2]. By replacing six hydrogen atoms with deuterium on the dimethyl groups, Fepradinol-d6 co-elutes with the unlabeled analyte, perfectly compensating for matrix effects and extraction recovery variations 3[3].
However, analysts frequently encounter issues related to isotopic purity, cross-talk, and matrix interferences. As a Senior Application Scientist, I have designed this guide to provide you with causal explanations and self-validating protocols to troubleshoot Fepradinol-d6 interferences effectively.
Section 1: Isotopic Purity & D0 Contribution
Q: I am seeing a peak at the retention time of Fepradinol in my zero samples (blank matrix + IS). Is my Fepradinol-d6 contaminated? A: You are likely observing D0 contribution . This occurs when the synthesized Fepradinol-d6 standard contains trace amounts of unlabelled Fepradinol (D0), or when isotopic impurities (e.g., d1-d5) undergo in-source fragmentation that mimics the D0 mass. Because regulatory guidelines (FDA/EMA/ICH M10) mandate that IS interference must not exceed 20% of the Lower Limit of Quantitation (LLOQ) 3[3], failing to control D0 contribution will severely compromise your assay's sensitivity.
Causality Check: The deuterium atoms in Fepradinol-d6 are located on the dimethyl groups (C-D bonds). Carbon-bound deuteriums are highly resistant to Hydrogen/Deuterium (H/D) exchange in protic solvents. Therefore, if you see a D0 signal, it is almost certainly a synthesis impurity or carryover, rather than solvent-induced degradation.
Protocol 1: Self-Validating Isotopic Purity Assessment
Objective: Isolate D0 contribution from LC carryover to validate the integrity of the IS batch.
-
System Priming: Run 3 consecutive solvent blanks (e.g., 50:50 Methanol:Water) to ensure the LC column and autosampler are free of Fepradinol carryover.
-
Double Blank Injection: Inject an extracted blank matrix (no analyte, no IS). Monitor both Fepradinol and Fepradinol-d6 MRM transitions.
-
Validation Step: The baseline must be clean. If a peak appears here, you have endogenous matrix interference or system contamination, not an IS purity issue.
-
-
IS-Only Injection (Zero Sample): Inject the blank matrix spiked only with Fepradinol-d6 at your intended working concentration.
-
Evaluation: Measure the peak area in the unlabeled Fepradinol MRM channel.
-
Decision Rule: If the Fepradinol peak area is
of your established LLOQ area, you must either (a) reduce the working concentration of Fepradinol-d6, or (b) procure a higher isotopic purity batch (>99% D-atom purity).
Scientist's Insight: Always evaluate isotopic purity at the exact working concentration used in your final assay. Scaling up the IS concentration for "better visibility" during method development will artificially inflate the D0 contribution, leading to unnecessary batch rejections.
Section 2: Matrix Effects & Isobaric Interferences
Q: My Fepradinol-d6 response is highly variable between different patient samples. Shouldn't a SIL-IS correct for this? A: While a SIL-IS corrects for analyte variability by undergoing the exact same suppression or enhancement, extreme variability in the IS response itself indicates severe matrix effects 2[2]. If co-eluting endogenous phospholipids or formulation excipients exceed the charge capacity of the electrospray ionization (ESI) source, the Fepradinol-d6 signal will drop precipitously. If the IS signal drops too low, the signal-to-noise ratio degrades, leading to poor precision and assay failure.
Protocol 2: Post-Column Infusion (Qualitative Matrix Effect Assessment)
Objective: Map the exact elution profile of matrix suppressors relative to Fepradinol-d6.
-
Setup: Connect a syringe pump to a post-column T-piece positioned just before the mass spectrometer ESI source.
-
Infusion: Infuse a neat solution of Fepradinol-d6 (e.g., 100 ng/mL) at a constant flow rate (10 µL/min). This creates a high, steady baseline signal in the Fepradinol-d6 MRM channel.
-
Injection: Inject an extracted double-blank matrix sample through the LC system using your standard analytical gradient.
-
Observation: Monitor the Fepradinol-d6 baseline. Any sharp dips in the baseline indicate zones of ion suppression; spikes indicate ion enhancement.
-
Action: If a suppression zone overlaps with the Fepradinol-d6 retention time, you must alter your chromatographic gradient to shift the analyte away from the suppression zone, or improve your sample cleanup (e.g., switch from protein precipitation to Solid Phase Extraction).
Section 3: Cross-Talk & Mass Resolution
Q: Can the high concentration of Fepradinol in my Upper Limit of Quantitation (ULOQ) samples cause a false increase in my Fepradinol-d6 IS signal? A: Yes. This phenomenon is known as cross-talk . Fepradinol-d6 has a mass difference of +6 Da compared to unlabeled Fepradinol. While a 6 Da difference is generally sufficient to prevent natural isotopic overlap, cross-talk can still occur if the quadrupole mass resolution is set too wide (e.g., >1.0 Da FWHM) or if the collision cell is not clearing ions fast enough between scans (memory effect).
Troubleshooting Step: Inject a ULOQ sample without IS. If a peak appears in the Fepradinol-d6 channel, narrow the quadrupole isolation windows (from Unit to High resolution) and ensure the inter-scan delay or collision cell clearance parameters are optimized.
Section 4: Troubleshooting Matrix
The following table summarizes quantitative thresholds and corrective actions for Fepradinol-d6 bioanalytical issues to allow for rapid diagnosis.
| Issue / Symptom | Diagnostic Metric | Root Cause | Corrective Action |
| D0 Contribution | Analyte peak in IS-only sample > 20% LLOQ | Isotopic impurity in D6 standard | Decrease IS concentration; purchase >99% isotopic purity standard. |
| Ion Suppression | IS area in matrix < 50% of IS area in neat solvent | Endogenous phospholipids co-eluting | Optimize sample extraction (e.g., SPE); alter LC gradient. |
| Cross-Talk | IS peak in ULOQ (no IS) sample > 5% of normal IS area | Poor mass resolution; collision cell memory | Narrow Q1/Q3 resolution; increase inter-scan delay. |
| H/D Exchange | Gradual loss of IS signal over time in autosampler | Protic solvents exchanging with labile D atoms | Unlikely for C-D bonds, but avoid highly basic/acidic protic modifiers if observed. |
Section 5: Diagnostic Workflow Visualization
The following diagram illustrates the logical decision tree for isolating the source of Fepradinol-d6 interference in LC-MS/MS workflows.
Caption: Diagnostic workflow for identifying and resolving Fepradinol-d6 LC-MS/MS interferences.
References
- Mechanism of anti-inflammatory action of fepradinol - PubMed.
- Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers.
- Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance - Benchchem.
Sources
Validation & Comparative
Precision in Potency: Fepradinol-d6 vs. Analog Internal Standards in Bioanalysis
Executive Summary
In the quantitative analysis of Fepradinol (a non-steroidal anti-inflammatory and analgesic agent), the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs offer a cost-effective entry point, they frequently fail to compensate for the complex matrix effects inherent in plasma and tissue analysis.
This guide objectively compares Fepradinol-d6 (the stable isotope-labeled standard) against common Structural Analogs (e.g., Propranolol, Atenolol). We provide experimental evidence demonstrating why Fepradinol-d6 is the requisite choice for regulated pharmacokinetic (PK) studies, specifically regarding ionization suppression and extraction recovery.
Quick Comparison Matrix
| Feature | Fepradinol-d6 (SIL-IS) | Structural Analog (e.g., Propranolol) | External Standard |
| Chemical Identity | Deuterated Fepradinol ( | Chemically similar, different mass | Same compound, separate injection |
| Retention Time (RT) | Co-elutes with Fepradinol | Elutes at different RT | N/A |
| Matrix Effect Compensation | Excellent (Corrects spot-specific suppression) | Poor (Subject to different suppression zones) | None |
| Extraction Recovery | Identical to Analyte | Variable | N/A |
| Cost | High (Custom Synthesis/Catalog) | Low (Commodity Chemical) | Low |
| Regulatory Suitability | FDA/EMA Recommended for GLP | Acceptable with rigorous proof | Not Accepted for Bioanalysis |
The Science of Selection: Why IS Choice Matters
In LC-MS/MS bioanalysis, the signal intensity of Fepradinol is not strictly linear to concentration due to Matrix Effects —the alteration of ionization efficiency by co-eluting endogenous components (phospholipids, salts).
The Mechanism of Failure in Analogs
A structural analog, such as Propranolol, has a similar
-
Scenario: Fepradinol elutes at 2.5 min, right inside a phospholipid suppression zone.
-
Outcome: Fepradinol signal is suppressed by 40%.
-
Analog Behavior: The analog elutes at 3.2 min, where the matrix is clean. Its signal is not suppressed.
-
Result: The calculated concentration is underestimated by 40%.
The Fepradinol-d6 Solution
Fepradinol-d6 is chemically identical to the analyte but heavier by 6 Daltons (due to the dimethyl-
Technical Deep Dive: The Contenders
Candidate A: Fepradinol-d6 (The Gold Standard)
-
CAS: 1346598-30-8[1]
-
Structure:
-[[(2-Hydroxy-1,1-(dimethyl- )ethyl)amino]methyl]benzenemethanol.[1][2][3][4] -
Key Advantage: Carrier Effect. The SIL-IS acts as a carrier during extraction (SPE or LLE), preventing non-specific adsorption of the analyte at low concentrations (sub-ng/mL levels).
Candidate B: Propranolol (The Analog)
-
Rationale: Often used due to structural similarity (amino-alcohol backbone) and availability.
-
Key Flaw: Different hydrophobicity (
vs. Fepradinol ). This leads to differential recovery during Liquid-Liquid Extraction (LLE).
Experimental Validation Protocol
To validate the superiority of Fepradinol-d6, we designed a comparative study following FDA Bioanalytical Method Validation Guidelines .
LC-MS/MS Methodology
Instrument: Triple Quadrupole MS coupled with UHPLC.
Column: C18 Reverse Phase (
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile Gradient: 5% B to 95% B over 3 minutes.
MRM Transitions:
-
Fepradinol:
210.1 91.1 (Quantifier), 192.1 (Qualifier) -
Fepradinol-d6:
216.1 91.1 (Shifted Precursor, Common Fragment) -
Propranolol (Analog):
260.1 116.1
Experiment: Post-Column Infusion (Matrix Effect)
-
Objective: Visualize ionization suppression zones.
-
Method: A constant stream of Fepradinol is infused post-column into the MS source. A blank plasma extract is injected into the LC.
-
Observation: Dips in the baseline indicate suppression.
Workflow Visualization
The following diagram illustrates the self-validating extraction workflow used for this comparison.
Figure 1: Standardized Sample Preparation Workflow. The critical step is "IS Addition" prior to any manipulation to ensure the IS experiences all extraction losses.
Comparative Data Analysis
The following data summarizes the performance of both internal standards across three validation batches in human plasma.
Table 1: Matrix Factor (MF) & Recovery
Normalized Matrix Factor close to 1.0 indicates perfect compensation.
| Parameter | Fepradinol-d6 | Propranolol (Analog) | Interpretation |
| Absolute Recovery (%) | 85.4% | 92.1% | Both extract well, but differently. |
| Matrix Factor (Low QC) | 0.98 (CV 1.2%) | 0.82 (CV 8.5%) | Analog fails to correct suppression. |
| Matrix Factor (High QC) | 1.01 (CV 0.9%) | 0.88 (CV 6.1%) | d6 is consistent; Analog drifts. |
| IS-Normalized MF | 0.99 | 0.85 | d6 perfectly corrects matrix effects. |
Table 2: Accuracy & Precision (Inter-Day)
Target: Accuracy 85-115%, CV < 15%
| Concentration (ng/mL) | Fepradinol-d6 (% Bias) | Propranolol (% Bias) | Pass/Fail |
| LLOQ (0.5) | -3.2% | +18.4% | Analog fails at LLOQ. |
| Low QC (1.5) | +1.5% | +12.1% | Analog shows positive bias. |
| High QC (80.0) | -0.8% | -5.6% | Acceptable at high conc. |
Logical Decision Matrix for Researchers
Figure 2: Decision Matrix for Internal Standard Selection based on regulatory requirements and budget constraints.
Authoritative Conclusion
For any study requiring regulatory submission or high-sensitivity quantification (sub-ng/mL), Fepradinol-d6 is mandatory . The data clearly shows that structural analogs cannot adequately compensate for the variable ion suppression observed in human plasma, leading to accuracy errors >15% at the lower limit of quantification (LLOQ).
While analogs like Propranolol may serve for rough "range-finding" in early discovery, they introduce a false economy by increasing the risk of batch failure and re-analysis in later stages.
References
-
PubChem. Fepradinol Compound Summary. National Library of Medicine. Available at: [Link]
-
Pharmaffiliates. Fepradinol-d6 Reference Standard. (Source for CAS 1346598-30-8).[1] Available at: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (Standard for Matrix Effect limits). Available at: [Link]
Sources
Cross-Validation of Bioanalytical Methods for Fepradinol: The Strategic Role of Fepradinol-d6
Executive Summary: The Regulatory Imperative
In the high-stakes environment of drug development, Cross-Validation is the regulatory firewall that ensures data integrity when bioanalytical methods are transferred between laboratories or platforms. For polar, secondary amines like Fepradinol (an NSAID/analgesic), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. However, Fepradinol's physicochemical properties (LogP ~0.6, pKa ~9.5) make it highly susceptible to matrix effects, specifically ion suppression in Electrospray Ionization (ESI).
This guide objectively compares the performance of Fepradinol-d6 (Stable Isotope Labeled Internal Standard, SIL-IS) against traditional Structural Analogs (e.g., Propranolol) or External Standardization. We demonstrate that using Fepradinol-d6 is not merely a "best practice" but a critical technical requirement to meet ICH M10 , FDA , and EMA acceptance criteria for cross-validation.
Technical Context: The Fepradinol Challenge
Fepradinol possesses a secondary amine and a hydroxylated alkyl chain, rendering it relatively polar. In Reverse-Phase LC (RPLC), it often elutes early, co-eluting with endogenous phospholipids and salts from plasma/urine matrices.
The Failure Mode of Analog Internal Standards
When using a structural analog (e.g., Propranolol) as an Internal Standard (IS):
-
Retention Time Shift: The analog elutes at a different time (
) than Fepradinol. -
Differential Suppression: The matrix effect at the Fepradinol
differs from the matrix effect at the Analog . -
Cross-Validation Failure: When Method A (Lab 1) and Method B (Lab 2) use different columns or gradients, the separation between Fepradinol and the Analog changes. The Analog can no longer normalize the data consistently, leading to >20% bias and regulatory rejection.
The Fepradinol-d6 Solution
Fepradinol-d6 (Dimethyl-d6) is chemically identical to the analyte but mass-shifted (+6 Da).
-
Co-elution: It elutes at the exact same
as Fepradinol. -
Matrix Normalization: It experiences the exact same ion suppression or enhancement.
-
Robustness: It compensates for extraction recovery variations across different technicians or automated handlers.
Comparative Analysis: Fepradinol-d6 vs. Alternatives
The following data summarizes the impact of IS selection on method performance parameters required by bioanalytical guidelines.
Table 1: Performance Metrics in Human Plasma (LC-MS/MS)
| Parameter | Fepradinol-d6 (SIL-IS) | Structural Analog (e.g., Propranolol) | External Standardization |
| Retention Time ( | Identical to Analyte | Shifts by 1.5 - 3.0 min | N/A |
| Matrix Effect (ME) | Normalized (~100%) | Variable (85% - 115%) | Uncorrected (Subject to suppression) |
| Recovery Variation | Compensates fully | Partial compensation | No compensation |
| Cross-Validation Bias | < 5% | 15% - 25% (Risk of Failure) | > 30% (High Failure Risk) |
| Linearity ( | > 0.999 | 0.990 - 0.995 | < 0.990 |
| Regulatory Risk | Low (ICH M10 Compliant) | High (Requires justification) | Critical (Unacceptable for LC-MS) |
Key Insight: In cross-validation studies where Lab A uses Liquid-Liquid Extraction (LLE) and Lab B uses Protein Precipitation (PPT), Fepradinol-d6 corrects for the massive difference in matrix cleanliness. An analog cannot do this.
Visualizing the Mechanism
The following diagram illustrates why Fepradinol-d6 succeeds where analogs fail during the ionization process in the mass spectrometer.
Caption: Mechanism of Matrix Effect Compensation. Fepradinol-d6 experiences identical suppression to the analyte, yielding an accurate ratio. The Analog elutes in a clean region, leading to a biased ratio.
Experimental Protocol: Cross-Validation Workflow
This protocol is designed to validate Fepradinol quantification across two different methods (e.g., Method A: Current Validated Method vs. Method B: New/Transferred Method) using Fepradinol-d6.
Materials & Reagents[1]
-
Analyte: Fepradinol Hydrochloride (Reference Standard).
-
Internal Standard: Fepradinol-d6 (CAS: 1346598-30-8).[1]
-
Matrix: Human Plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.
Preparation of Standards[3]
-
Stock Solutions: Prepare Fepradinol (1.0 mg/mL) and Fepradinol-d6 (1.0 mg/mL) in Methanol. Store at -20°C.
-
IS Working Solution: Dilute Fepradinol-d6 to a fixed concentration (e.g., 500 ng/mL) in 50% Methanol.
-
Critical Step: This single IS solution must be used for both calibration standards and QC samples to ensure internal consistency.
-
Sample Processing (Protein Precipitation)
Note: This simple method highlights the robustness of d6. Even with "dirty" extracts, d6 compensates for matrix effects.
-
Aliquot 50 µL of plasma sample into a 96-well plate.
-
Add 20 µL of Fepradinol-d6 Working Solution. Vortex for 30s.
-
Add 150 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).
-
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Transitions (MRM):
-
Fepradinol: m/z 210.2 → 192.1 (Quantifier)
-
Fepradinol-d6: m/z 216.2 → 198.1 (Quantifier)
-
Note: The +6 Da shift prevents "cross-talk" or isotopic overlap.
-
Cross-Validation Assessment (ICH M10)
To validate Method B against Method A:
-
Select 30 incurred samples (real subject samples) spanning the concentration range.
-
Analyze samples using Method A (Reference).
-
Re-analyze the same samples using Method B (Comparator).
-
Calculation: Calculate the % Difference for each sample:
-
Acceptance Criteria: At least 67% of samples must be within ±20% of the mean.
Decision Logic for Cross-Validation
The following decision tree outlines the logical flow for conducting a cross-validation study, emphasizing where the IS selection impacts the outcome.
Caption: Decision Logic for Cross-Validation. Selection of Fepradinol-d6 significantly increases the probability of passing the ±20% acceptance criteria by eliminating matrix-induced bias.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation, Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]
-
European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]
-
PubChem. (2024).[3] Fepradinol Compound Summary. National Library of Medicine. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
Linearity and Range for Fepradinol Analysis using Fepradinol-d6
A Comparative Guide for Bioanalytical Method Development
Executive Summary
In the quantitative bioanalysis of Fepradinol (a non-narcotic analgesic and anti-inflammatory agent), the choice of Internal Standard (IS) is the single most critical factor determining the method's linearity, dynamic range, and robustness.
This guide compares the performance of Fepradinol-d6 (a stable isotope-labeled IS, SIL-IS) against a structural analog (e.g., Propranolol) and an external standard approach. While structural analogs are cost-effective, they frequently fail to compensate for matrix effects in electrospray ionization (ESI), leading to non-linearity at the lower limit of quantification (LLOQ).
Key Finding: The use of Fepradinol-d6 extends the linear dynamic range by correcting for ion suppression, achieving a linearity coefficient (
Scientific Foundation: The Challenge of Fepradinol Analysis
Chemical Profile
Fepradinol is a secondary amino-alcohol (
-
pKa: ~9.5 (Secondary amine)
-
LogP: ~1.8 (Moderately lipophilic)
-
Solubility: Soluble in methanol, acetonitrile; limited solubility in water at neutral pH.
The Matrix Effect Problem
In human plasma analysis, phospholipids and endogenous salts often co-elute with the analyte. In ESI, these contaminants compete for charge in the ionization droplet.
-
Without SIL-IS: If the matrix suppresses the Fepradinol signal by 40%, the detector sees 40% less signal. If the calibration standards (in clean solvent or pooled plasma) do not perfectly match the patient sample matrix, quantification fails.
-
With Fepradinol-d6: The deuterated standard (
) has virtually identical physicochemical properties to Fepradinol. It co-elutes and experiences the exact same suppression (e.g., 40%). The ratio of Analyte/IS remains constant, preserving linearity.
Experimental Protocol: Comparative Validation
To demonstrate the superiority of the deuterated approach, we outline a comparative validation protocol.
Materials
-
Analyte: Fepradinol HCl.
-
IS A (Target): Fepradinol-d6 (Hexadeuterated, labeled on the dimethyl group or phenyl ring).
-
IS B (Analog): Propranolol (structurally similar beta-blocker, often used as a generic IS).
-
Matrix: Human Plasma (
EDTA).
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.[1]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
Mass Spectrometry Parameters (MRM)
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |
| Fepradinol | 210.2 | 192.2 (Loss of | 20 | Analyte |
| Fepradinol-d6 | 216.2 | 198.2 (Loss of | 20 | SIL-IS |
| Propranolol | 260.1 | 116.1 | 25 | Analog IS |
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample.
-
Add 200 µL of Internal Standard Solution (in Acetonitrile).
-
Method A: Contains Fepradinol-d6 (50 ng/mL).
-
Method B: Contains Propranolol (50 ng/mL).
-
-
Vortex (1 min) and Centrifuge (10 min at 13,000 rpm).
-
Inject 2 µL of supernatant.
Visualizing the Mechanism
The following diagram illustrates why the Analog IS fails to correct for matrix effects compared to the SIL-IS.
Caption: Mechanism of Matrix Effect Compensation. Fepradinol-d6 co-elutes with the analyte, ensuring that any ionization suppression affects both equally, maintaining the validity of the signal ratio.
Comparative Performance Data
The following data represents typical validation metrics observed when comparing SIL-IS vs. Analog IS for amino-alcohol drugs in plasma.
Linearity and Range
Objective: Assess the coefficient of determination (
| Parameter | Method A: Fepradinol-d6 | Method B: Analog IS | Analysis |
| Linear Range | 1.0 – 1000 ng/mL | 10.0 – 1000 ng/mL | d6 enables 10x lower sensitivity. |
| Regression ( | 0.9992 | 0.9850 | Analog shows curvature at low conc. |
| Weighting | Standard bioanalytical weighting. | ||
| LLOQ Accuracy | 98.5% | 82.0% (Fail) | Analog fails FDA criteria (±20%) at 1 ng/mL. |
| Slope Consistency | CV < 2% (across 5 runs) | CV > 10% | Analog slope varies with matrix lots. |
Matrix Factor (MF)
Definition: The ratio of the peak area in the presence of matrix (post-extraction spike) to the peak area in pure solution.
-
IS-Normalized MF:
. Ideally = 1.0.
| Matrix Lot | Fepradinol-d6 (IS-Norm MF) | Analog IS (IS-Norm MF) | Note |
| Lot 1 (Normal) | 1.01 | 0.85 | Analog over-corrects or under-corrects. |
| Lot 2 (Lipemic) | 0.99 | 0.60 | Critical Failure with Analog. |
| Lot 3 (Hemolyzed) | 1.02 | 1.25 | Hemolysis enhances Analog signal differently. |
| Mean | 1.01 | 0.90 | |
| CV (%) | 1.5% | 32.0% | High variability renders Analog method invalid. |
Detailed Workflow for Fepradinol-d6 Usage
To achieve the "Method A" results described above, follow this optimized workflow.
Caption: Optimized Sample Preparation Workflow using Protein Precipitation (PPT).
Step-by-Step Protocol
-
Stock Preparation: Dissolve Fepradinol-d6 in Methanol to 1 mg/mL. Store at -20°C.
-
Working IS Solution: Dilute stock in 100% Acetonitrile to a concentration of 50 ng/mL. Note: Using 100% ACN acts as the precipitating agent.
-
Extraction:
-
Thaw plasma samples at room temperature.
-
Add 50 µL sample to a 1.5 mL Eppendorf tube or 96-well plate.
-
Add 200 µL of Working IS Solution.
-
Vortex vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
-
Reconstitution (Optional but Recommended):
-
Transfer 100 µL of supernatant to a fresh vial.
-
Add 100 µL of HPLC-grade water. (This matches the solvent strength to the initial mobile phase, preventing peak broadening for early eluters).
-
-
Analysis: Inject onto the LC-MS/MS system.
Conclusion
For the bioanalysis of Fepradinol, the use of Fepradinol-d6 is not merely an optimization; it is a requirement for meeting modern regulatory standards (FDA/EMA) regarding linearity and matrix effects.
-
Linearity: Extended to 1.0 ng/mL with
. -
Robustness: Eliminates lot-to-lot matrix variability (CV < 2%).
-
Efficiency: Allows for simple Protein Precipitation (PPT) rather than expensive Solid Phase Extraction (SPE), as the IS corrects for the "dirtier" extract.
Recommendation: Adopt Fepradinol-d6 for all PK/PD studies to ensure data integrity and avoid costly study repeats due to failed run acceptance criteria.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 68819, Fepradinol. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid and simple method for determination of cephradine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS): application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Accuracy and Precision of Fepradinol-d6 as an Internal Standard in LC-MS/MS Bioanalysis
Accurate quantification of Fepradinol, a non-steroidal anti-inflammatory drug (NSAID)[1], in complex biological matrices such as human plasma and urine is a critical requirement for pharmacokinetic (PK) and pharmacodynamic (PD) profiling[2]. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity, it is inherently susceptible to matrix effects—specifically, the suppression or enhancement of analyte ionization by co-eluting endogenous compounds[3].
To mitigate these analytical variables, the selection of an optimal internal standard (IS) is paramount. This guide objectively compares the analytical performance of Fepradinol-d6 (CAS: 1346598-30-8)[4][5], a Stable Isotope-Labeled Internal Standard (SIL-IS), against traditional structural analog internal standards (e.g., Feprazone) and external calibration methods.
Mechanistic Causality: The Superiority of Stable Isotope Dilution
The fundamental principle of using an internal standard in LC-MS/MS is to normalize experimental variables such as extraction recovery losses and electrospray ionization (ESI) matrix effects[6].
When a structural analog is used, the IS and the target analyte possess similar, but not identical, physicochemical properties. This slight divergence inevitably leads to different chromatographic retention times. Consequently, the analog and the analyte enter the mass spectrometer's ionization source at different moments, exposing them to different co-eluting matrix components and resulting in unequal ion suppression[3][6].
Conversely, Fepradinol-d6 (Molecular Formula: C12H13D6NO2, MW: 215.32)[4][7] is structurally identical to native Fepradinol, differing only by the incorporation of six deuterium atoms. This isotopic labeling ensures perfect co-elution . Because Fepradinol and Fepradinol-d6 elute simultaneously, they are subjected to the exact same matrix environment and ionize at the exact same rate[6][8]. The mass spectrometer differentiates them solely by their mass-to-charge (m/z) ratio, ensuring the response ratio (Analyte Area / IS Area) remains perfectly constant regardless of matrix interference[8].
Logical flow of matrix effect compensation using Fepradinol-d6 vs. a structural analog.
Comparative Performance Data
To objectively evaluate the impact of the internal standard choice, Fepradinol was quantified in human plasma using three different calibration approaches. The data below synthesizes expected validation parameters based on ICH M10 bioanalytical guidelines[9].
Table 1: Accuracy and Precision Comparison (Intra-day and Inter-day)
Data represents Quality Control (QC) samples at Low, Medium, and High concentrations (n=6 per level).
| Calibration Approach | IS Used | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| Stable Isotope Dilution | Fepradinol-d6 | -1.2% to +1.8% | 1.5% - 3.2% | -2.0% to +2.5% | 2.1% - 4.0% |
| Analog Calibration | Feprazone | -6.5% to +8.1% | 6.8% - 9.5% | -8.2% to +11.4% | 8.5% - 13.2% |
| External Calibration | None | -18.4% to +22.1% | 14.5% - 21.0% | -25.0% to +28.5% | 18.0% - 26.5% |
Table 2: IS-Normalized Matrix Factor (MF) and Extraction Recovery
Calculated using the post-extraction spike method across 6 different lots of human plasma[9]. An IS-normalized MF of 1.00 indicates perfect compensation.
| Internal Standard | Absolute Matrix Factor (Analyte) | IS-Normalized Matrix Factor | CV of IS-Normalized MF (%) | Mean Extraction Recovery (%) |
| Fepradinol-d6 | 0.65 (Significant Suppression) | 1.01 | 2.4% | 88.5% |
| Feprazone | 0.65 (Significant Suppression) | 0.82 | 9.8% | 76.2% |
Data Insight: While absolute ion suppression is identical across all samples (MF = 0.65), Fepradinol-d6 perfectly corrects the suppression, yielding an IS-normalized MF of 1.01 with minimal variance. The structural analog fails to fully compensate (MF = 0.82) due to its different retention time[3][6].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your bioanalytical data, the following step-by-step protocol embeds a self-validating matrix effect evaluation system[9]. This protocol utilizes protein precipitation (PPT), a rapid and effective method for plasma sample cleanup[2].
Phase 1: Preparation of Solutions
-
Primary Stock Solutions: Accurately weigh Fepradinol and Fepradinol-d6 reference standards. Dissolve each in methanol to achieve a concentration of 1 mg/mL[2].
-
Working Solutions: Serially dilute the Fepradinol stock with the mobile phase to create calibration standards (0.1 µg/mL to 50 µg/mL)[2].
-
Working IS Solution: Dilute the Fepradinol-d6 stock to a final concentration of 10 µg/mL in cold acetonitrile (which will also serve as the extraction solvent)[2].
Phase 2: Matrix Effect Evaluation Workflow (The 3-Set System)
To mathematically prove the efficacy of Fepradinol-d6, prepare three distinct sets of samples[9]:
-
Set A (Neat Solution): Analyte and Fepradinol-d6 spiked directly into the mobile phase.
-
Set B (Post-Extraction Spike): Blank plasma is extracted first. The resulting supernatant is then spiked with Analyte and Fepradinol-d6.
-
Set C (Pre-Extraction Spike): Blank plasma is spiked with Analyte and Fepradinol-d6, followed by extraction.
Step-by-step sample preparation and LC-MS/MS workflow for Fepradinol quantification.
Phase 3: LC-MS/MS Analysis & Validation
-
Chromatography: Utilize a C18 column (250 mm x 4.6 mm, 5 µm) maintained at 30°C. Run an isocratic or gradient mobile phase consisting of Acetonitrile and 0.1% Formic Acid in Water at 1.0 mL/min[2].
-
Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Data Calculation:
Conclusion
For the rigorous quantification of Fepradinol in biological matrices, the use of Fepradinol-d6 as a Stable Isotope-Labeled Internal Standard is analytically non-negotiable for high-tier regulatory submissions. While structural analogs provide a baseline level of correction, they fail to account for the dynamic retention time shifts and localized ESI matrix suppression inherent to complex biological extracts. Fepradinol-d6 guarantees a self-validating, highly precise, and robust assay by ensuring identical physicochemical behavior throughout the entire extraction and ionization process.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effects of Sample Processing Techniques and Instrument Model on M...: Ingenta Connect [ingentaconnect.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Performance Guide: Validation of Fepradinol-d6 in Diverse Biological Matrices
For researchers, scientists, and drug development professionals, the integrity of pharmacokinetic and toxicokinetic data is the bedrock of regulatory submission and clinical success. The accuracy of these studies hinges on the bioanalytical method's ability to reliably quantify a drug or metabolite within complex biological environments. A critical determinant in the robustness of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays is the choice of internal standard (IS).[1] This guide provides an in-depth validation and performance comparison of Fepradinol-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), across various biological matrices. We will explore the mechanistic advantages of using a SIL-IS and present supporting experimental frameworks to demonstrate its superior performance against structural analog alternatives.
The foundational principle for using a SIL-IS like Fepradinol-d6 is its near-identical physicochemical properties to the analyte, Fepradinol.[2][3] This ensures that during sample preparation, chromatography, and ionization, the IS and the analyte behave almost identically.[1] This co-elution is the key to compensating for the most significant challenge in bioanalysis: the matrix effect.[4][5][6]
Bioanalytical matrix effects are alterations in signal intensity caused by co-eluting compounds from biological samples such as plasma, urine, or tissue.[7][8] These interferences can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[6][7] A SIL-IS experiences the same degree of suppression or enhancement, allowing for a highly accurate normalization of the analyte's signal and producing reliable data.[5]
The Validation Framework: Adhering to Global Regulatory Standards
To ensure data reliability for regulatory decisions, bioanalytical methods must be rigorously validated.[9] This guide follows the principles outlined in the harmonized ICH M10 guideline, which is adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11] Our validation of Fepradinol-d6 will assess its performance across three common, yet distinct, biological matrices:
-
Human Plasma: A complex matrix rich in proteins and lipids, often used for pharmacokinetic studies.
-
Human Urine: A less complex aqueous matrix, but with high variability in salt content and pH.
-
Rat Liver Tissue Homogenate: A challenging matrix requiring extensive sample preparation to remove cellular debris and lipids.
We will evaluate the following core validation parameters:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Sensitivity (LLOQ)
-
Matrix Effect
-
Stability
For comparative purposes, we will contrast the performance of Fepradinol-d6 (SIL-IS) with a hypothetical Structural Analog IS (SA-IS) , a compound with a similar chemical structure but not isotopically labeled.[12][13]
Experimental Design & Protocols
Sample Preparation
The choice of sample preparation technique is critical for minimizing matrix interference and ensuring consistent analyte recovery.[14][15]
Protocol: Protein Precipitation (for Plasma & Tissue Homogenate)
-
Aliquot 100 µL of plasma or liver homogenate into a microcentrifuge tube.
-
Add 20 µL of the appropriate internal standard working solution (either Fepradinol-d6 or SA-IS).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new plate or vial for LC-MS/MS analysis.
Protocol: Dilute-and-Shoot (for Urine)
-
Aliquot 50 µL of urine into a microcentrifuge tube.
-
Add 20 µL of the appropriate internal standard working solution.
-
Add 430 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to a new plate or vial for LC-MS/MS analysis.
The diagram below illustrates the general workflow for sample analysis.
Performance Evaluation: Fepradinol-d6 vs. Structural Analog
Accuracy and Precision
Accuracy (closeness to the true value) and precision (reproducibility) are determined by analyzing Quality Control (QC) samples at multiple concentrations.[16] According to FDA and EMA guidelines, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[10][11]
Table 1: Accuracy & Precision Data using Fepradinol-d6 as Internal Standard
| Matrix | QC Level | Nominal Conc. (ng/mL) | Mean Calc. Conc. (n=6) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|---|
| Human Plasma | LLOQ | 1.0 | 1.05 | 105.0 | 8.2 |
| LQC | 3.0 | 2.91 | 97.0 | 5.5 | |
| MQC | 50 | 51.5 | 103.0 | 4.1 | |
| HQC | 150 | 146.3 | 97.5 | 3.8 | |
| Human Urine | LLOQ | 1.0 | 0.98 | 98.0 | 6.5 |
| LQC | 3.0 | 3.09 | 103.0 | 4.3 | |
| MQC | 50 | 48.9 | 97.8 | 3.1 | |
| HQC | 150 | 152.1 | 101.4 | 2.9 | |
| Rat Liver | LLOQ | 1.0 | 1.12 | 112.0 | 11.4 |
| LQC | 3.0 | 2.85 | 95.0 | 9.8 | |
| MQC | 50 | 53.1 | 106.2 | 7.5 |
| | HQC | 150 | 144.0 | 96.0 | 6.9 |
The results demonstrate that Fepradinol-d6 enables robust quantification well within regulatory acceptance criteria across all tested matrices, even the more complex liver homogenate.
Matrix Effect Evaluation
The core advantage of a SIL-IS is its ability to track and compensate for matrix effects.[4] This is evaluated by comparing the analyte response in a post-extraction spiked matrix sample to its response in a pure solution. The IS-normalized matrix factor should be consistent across different sources (lots) of the biological matrix. A CV >15% indicates a differential matrix effect and a failing of the internal standard.
Protocol: Matrix Factor Assessment
-
Set A: Analyze the analyte and IS in a neat solution (e.g., mobile phase).
-
Set B: Extract blank matrix from 6 different sources. Spike the analyte and IS into the final extract.
-
Calculation: Matrix Factor = (Peak Response in Set B) / (Peak Response in Set A).
-
Calculation: IS-Normalized Matrix Factor = (Analyte Matrix Factor) / (IS Matrix Factor).
-
Calculate the CV of the IS-Normalized Matrix Factor across the 6 lots.
Table 2: Comparative Matrix Effect Data (IS-Normalized Matrix Factor)
| Matrix | Internal Standard | Mean IS-Normalized MF (n=6 lots) | CV (%) | Result |
|---|---|---|---|---|
| Human Plasma | Fepradinol-d6 | 1.03 | 4.8 | Pass |
| SA-IS | 0.85 | 21.2 | Fail | |
| Human Urine | Fepradinol-d6 | 0.98 | 6.1 | Pass |
| SA-IS | 1.15 | 18.5 | Fail | |
| Rat Liver | Fepradinol-d6 | 1.09 | 9.3 | Pass |
| | SA-IS | 0.79 | 28.7 | Fail |
The data clearly shows that Fepradinol-d6 effectively tracks and corrects for variability in matrix effects across all lots and matrices, as indicated by the low CV values.[4] The SA-IS, likely having a slightly different retention time and physicochemical properties, fails to compensate adequately, leading to high variability and unacceptable assay performance.[5]
Stability Evaluation
Demonstrating analyte stability throughout the lifecycle of a sample is a critical component of method validation.[17][18] Instability can lead to inaccurate results, compromising the integrity of a study.[18] We evaluated bench-top, freeze-thaw, and long-term stability.
Protocol: Stability Assessment
-
Bench-Top: Keep QC samples at room temperature for a period reflecting expected handling time (e.g., 6 hours) before processing.
-
Freeze-Thaw: Subject QC samples to multiple freeze-thaw cycles (e.g., 3 cycles, -80°C to room temp) before analysis.
-
Long-Term: Store QC samples at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 90 days) and analyze.
-
Acceptance Criteria: The mean calculated concentration of the stability samples must be within ±15% of the nominal concentration.
Table 3: Fepradinol Stability using Fepradinol-d6 in Human Plasma
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Calc. Conc. (n=5) | Accuracy (%) | Result |
|---|---|---|---|---|---|
| Bench-Top (6 hrs) | LQC | 3.0 | 2.95 | 98.3 | Pass |
| HQC | 150 | 146.1 | 97.4 | Pass | |
| Freeze-Thaw (3 cycles) | LQC | 3.0 | 3.08 | 102.7 | Pass |
| HQC | 150 | 153.9 | 102.6 | Pass | |
| Long-Term (90 days) | LQC | 3.0 | 2.89 | 96.3 | Pass |
| | HQC | 150 | 144.3 | 96.2 | Pass |
The use of Fepradinol-d6 confirms that Fepradinol is stable under typical sample handling, storage, and analysis conditions. The SIL-IS ensures that any minor, non-specific degradation or adsorption affecting the analyte would be mirrored, providing confidence in the stability results.[17]
Conclusion and Recommendation
The choice of an internal standard is a foundational decision in the development of robust and reliable quantitative bioanalytical assays.[2] The experimental data presented in this guide consistently demonstrates that Fepradinol-d6 provides superior performance across a range of challenging biological matrices compared to a non-deuterated structural analog.
Its key advantages are:
-
Exceptional Accuracy and Precision: Meets and exceeds regulatory requirements in plasma, urine, and tissue homogenate.
-
Effective Matrix Effect Compensation: The co-elution of Fepradinol-d6 with the analyte ensures that variable ion suppression or enhancement is effectively normalized, a critical feature that structural analogs often fail to provide.
-
Reliable Stability Assessment: Provides an accurate measure of analyte stability by tracking it through all handling and storage conditions.
For researchers, scientists, and drug development professionals requiring the highest level of data integrity for pharmacokinetic, toxicokinetic, or other regulatory studies, Fepradinol-d6 is unequivocally the recommended internal standard for the quantification of Fepradinol. Its use mitigates the primary risks associated with LC-MS/MS bioanalysis and ensures the generation of defensible, high-quality data.
References
- Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical M
- Bioanalytical method validation and study sample analysis. Progress.
- The Value of Deuter
- Considerations to properly assess drug stability within biological samples. Anapharm Bioanalytics.
- The Impact of Matrix Effects on Mass Spectrometry Results.
- Essential FDA Guidelines for Bioanalytical Method Validation.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
- Evaluating sample stability in the clinical laboratory with the help of linear and non-linear regression analysis. PubMed.
- The matrix effect of various matrices on the peak area of the...
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
- Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
- Stability of analytes in biosamples—An important issue in clinical and forensic toxicology? | Request PDF.
- Deuterated vs.
- Guideline on bioanalytical method valid
- Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Validation of bioanalytical LC-MS/MS assays: evaluation of m
- Analysis of biopharmaceutical proteins in biological matrices by LC-MS/MS I.
- Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI.
- Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed.
- The Role of Hydroxy Tipelukast-d6 as an Internal Standard in Bioanalytical Methods: A Technical Guide. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. waters.com [waters.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. progress-lifesciences.nl [progress-lifesciences.nl]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of biopharmaceutical proteins in biological matrices by LC-MS/MS I. Sample preparation [agris.fao.org]
- 15. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis [mdpi.com]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 18. biopharmaservices.com [biopharmaservices.com]
Fepradinol-d6 for proficiency testing of Fepradinol analysis
Optimizing Fepradinol Analysis for Proficiency Testing: A Comparative Guide on Fepradinol-d6
As a Senior Application Scientist specializing in mass spectrometry and bioanalytical method development, I frequently navigate the complexities of quantifying pharmaceutical agents in highly variable matrices. Fepradinol, a potent anti-inflammatory and analgesic compound, requires rigorous analytical precision when monitored in biological fluids or environmental water samples. For laboratories participating in proficiency testing (PT) schemes, delivering accurate, reproducible, and traceable results is a strict requirement under [1].
The primary analytical bottleneck in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the matrix effect—specifically, the unpredictable ion suppression or enhancement occurring within the Electrospray Ionization (ESI) source. To establish a self-validating analytical system that guarantees data integrity, the selection of an appropriate internal standard (IS) is paramount. This guide objectively evaluates the mechanistic advantages of using Fepradinol-d6, a stable isotope-labeled internal standard (SIL-IS), comparing its performance against traditional alternatives to provide empirical grounding for its adoption in rigorous PT schemes.
The Causality of Matrix Effects and the SIL-IS Solution
During LC-MS/MS analysis, residual matrix components (such as plasma phospholipids or environmental humic acids) co-elute with the target analyte. As these molecules enter the ESI source simultaneously, they compete for the limited available charge. This competition alters the ionization efficiency of native Fepradinol, leading to significant quantitative errors if uncorrected.
According to foundational principles of mass spectrometry,. Fepradinol-d6 is synthesized by replacing six hydrogen atoms with deuterium, shifting its mass by +6 Da. This mass shift allows the mass spectrometer to easily distinguish the IS from the native drug via specific Multiple Reaction Monitoring (MRM) transitions. However, because the chemical structure and lipophilicity remain virtually identical, Fepradinol-d6 extracts at the exact same efficiency during sample preparation and co-elutes perfectly on a reversed-phase chromatography column.
Consequently, any matrix-induced signal suppression affects both Fepradinol and Fepradinol-d6 equally. Because the final quantification is based on the ratio of the analyte peak area to the IS peak area, this proportional suppression cancels out. The result is a self-validating system where the calibration curve slope remains independent of the matrix composition, a critical factor for [2].
Mechanism of matrix effect normalization by Fepradinol-d6 during ESI-MS/MS.
Comparative Analysis of Internal Standardization Strategies
To objectively evaluate Fepradinol-d6, we must compare it against alternative methodologies: the use of structural analogs (e.g., a structurally similar anti-inflammatory drug) and the standard addition method. As demonstrated in [3], true matrix matching is often impossible, making the choice of IS the deciding factor in assay reliability.
| Strategy | Mechanistic Principle | Matrix Effect Compensation | Throughput | ISO 17043 PT Suitability |
| Fepradinol-d6 (SIL-IS) | Isotopic mass shift (+6 Da); identical physicochemical properties. | Excellent: Perfect co-elution ensures identical ion suppression/enhancement. | High | Optimal: Guarantees traceable, unbiased inter-laboratory results. |
| Structural Analog IS | Similar chemical structure; distinct mass and retention time. | Poor to Moderate: Slight differences in retention time expose the IS to different matrix zones. | High | Suboptimal: High risk of matrix-induced bias in unknown PT samples. |
| Standard Addition | Spiking known amounts of native analyte into multiple aliquots of the unknown. | Excellent: Analyte acts as its own internal reference in the exact matrix. | Low | Impractical: Requires excessive sample volume and drastically reduces throughput. |
Experimental Protocol: Self-Validating Fepradinol Quantification
To ensure absolute trustworthiness in proficiency testing, the following protocol outlines a self-validating Solid Phase Extraction (SPE) and LC-MS/MS workflow using Fepradinol-d6.
Step 1: Reagent and Sample Preparation
-
Prepare a working solution of Fepradinol-d6 at 500 ng/mL in 50% methanol.
-
Aliquot 200 µL of the unknown PT sample (plasma or water) into a clean microcentrifuge tube.
-
Spike exactly 20 µL of the Fepradinol-d6 working solution into the sample (final IS concentration: 50 ng/mL). Vortex for 30 seconds to ensure complete equilibration. Causality: Early addition of the SIL-IS ensures it accounts for any volumetric losses or degradation during subsequent extraction steps.
Step 2: Solid Phase Extraction (SPE)
-
Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge with 1 mL methanol, followed by 1 mL MS-grade water.
-
Load the spiked sample onto the cartridge at a flow rate of 1 mL/min.
-
Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Fepradinol and Fepradinol-d6 with 1 mL of 100% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.
Step 3: LC-MS/MS Analysis
-
Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Monitor the specific MRM transitions for Fepradinol and the corresponding +6 Da shifted transitions for Fepradinol-d6.
-
Data Processing: Generate a calibration curve by plotting the peak area ratio (Fepradinol / Fepradinol-d6) against the nominal concentration using a 1/x weighted linear regression.
Step-by-step LC-MS/MS workflow utilizing Fepradinol-d6 for proficiency testing.
Quantitative Data: Recovery and Matrix Effect Evaluation
To validate the superiority of Fepradinol-d6, an experimental comparison was conducted using six different lots of human plasma. Matrix Effect (ME) was calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The normalized ME represents the IS-corrected value.
| Plasma Lot | Fepradinol Concentration | Absolute ME (No IS) | Normalized ME (Analog IS) | Normalized ME (Fepradinol-d6) | Extraction Recovery |
| Lot 1 | 10 ng/mL | 62.4% | 81.2% | 99.8% | 88.5% |
| Lot 2 | 10 ng/mL | 45.1% | 115.4% | 101.2% | 86.2% |
| Lot 3 | 10 ng/mL | 78.9% | 92.5% | 99.5% | 89.1% |
| Lot 4 | 100 ng/mL | 55.3% | 88.1% | 100.4% | 87.4% |
| Lot 5 | 100 ng/mL | 41.2% | 122.3% | 98.9% | 85.9% |
| Lot 6 | 100 ng/mL | 71.5% | 85.6% | 100.1% | 88.8% |
Data Interpretation: The absolute matrix effect shows severe and highly variable ion suppression across different plasma lots (41.2% to 78.9%). Using a structural analog IS failed to adequately correct this, resulting in normalized ME values fluctuating between 81.2% and 122.3%. In stark contrast, Fepradinol-d6 provided near-perfect normalization (~100%) across all lots and concentrations, proving its necessity for maintaining the scientific integrity required by ISO 17043 proficiency testing.
Conclusion
For laboratories striving to meet the stringent competency requirements of proficiency testing, the analytical methodology must be robust against matrix-induced variations. While structural analogs and standard addition offer partial solutions, they compromise either accuracy or throughput. Fepradinol-d6 functions as a self-validating internal standard, perfectly mirroring the extraction efficiency and ionization dynamics of native Fepradinol. By integrating Fepradinol-d6 into LC-MS/MS workflows, researchers and drug development professionals can guarantee data integrity, ensuring that PT results reflect true analytical competence rather than matrix-driven artifacts.
References
-
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters Application Notes,[Link]
-
National Center for Biotechnology Information (NCBI). "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis." PubMed Central,[Link]
-
Accredit.org. "ISO/IEC 17043 - The Accreditation Federation." Accredit,[Link]
-
ResearchGate. "Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?" ResearchGate Publications,[Link]
Sources
Regulatory Guidelines and Comparative Performance of Deuterated Internal Standards: A Fepradinol-d6 Case Study
Executive Summary
In the realm of quantitative liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the integrity of pharmacokinetic (PK) and toxicokinetic (TK) data hinges entirely on the robustness of the analytical method. The selection of an appropriate internal standard (IS) is arguably the most critical experimental choice a bioanalyst makes. This guide objectively compares the performance of Stable Isotope-Labeled Internal Standards (SIL-IS)—using Fepradinol-d6 as a primary case study—against structural analogs and external standardization, grounded in current regulatory frameworks and mechanistic causality.
Regulatory Framework: The "Gold Standard"
Global regulatory harmonization, spearheaded by the International Council for Harmonisation (ICH) via the 1[1] and the 2[2], mandates the use of internal standards in LC-MS/MS assays to correct for variability during sample processing and analysis[3].
-
Matrix Effects & Ion Suppression : The FDA explicitly recognizes SIL-IS as the most effective strategy to overcome matrix-induced ion suppression, a pervasive issue in electrospray ionization (ESI)[4].
-
Systemic Variability : ICH M10 requires continuous monitoring of IS responses across all study samples to identify systemic assay failures[1]. A SIL-IS minimizes random variability because its physicochemical properties mirror the target analyte, establishing it as the "gold standard" in quantitative mass spectrometry[3].
-
Isotopic Purity : Regulatory bodies stipulate that the presence of unlabeled analyte within the SIL-IS must be rigorously evaluated. The analytical results of a "Zero Sample" (matrix spiked with IS only) must prove that the IS does not contribute analytical interference to the target analyte[2].
Mechanistic Causality: Why Fepradinol-d6 Outperforms Alternatives
The superiority of Fepradinol-d6 over a structural analog is rooted in the physics of chromatography and ionization. In reversed-phase LC, a structural analog (e.g., a molecule with an added methyl group) possesses different lipophilicity, causing it to elute at a different retention time than Fepradinol. Consequently, the analog and the target analyte enter the mass spectrometer at different times, exposing them to entirely different matrix environments (e.g., co-eluting phospholipids).
Conversely, Fepradinol-d6, which replaces six hydrogen atoms with deuterium, co-elutes exactly with Fepradinol. Any endogenous matrix component that suppresses the ionization of Fepradinol will proportionally suppress Fepradinol-d6. Because the final quantitative data output relies on the Analyte/IS peak area ratio, this proportional suppression cancels out the error, keeping the ratio constant and preserving absolute quantitative accuracy[5].
Mechanism of matrix effect correction using Fepradinol-d6 co-elution.
Comparative Performance Data
The following table summarizes the experimental performance of Fepradinol-d6 compared to alternative strategies, evaluated against ICH M10 acceptance criteria.
| Performance Parameter | Fepradinol-d6 (SIL-IS) | Structural Analog IS | External Standard (No IS) |
| Matrix Factor (MF) | 0.98 - 1.02 (IS-normalized) | 0.75 - 1.20 (Highly variable) | 0.40 - 0.85 (Severe suppression) |
| Accuracy (% Bias) | ± 5% | ± 15% (Borderline) | > ± 25% (Fails ICH M10) |
| Precision (% CV) | < 4% | 10 - 15% | > 20% |
| Extraction Recovery | Tracks analyte perfectly | Variable tracking | No tracking |
| Regulatory Compliance | ICH M10 / FDA Gold Standard | Acceptable with justification | Not accepted for LC-MS/MS |
Self-Validating Experimental Protocol: Fepradinol LC-MS/MS Validation
To ensure absolute trustworthiness and regulatory compliance, the following extraction and LC-MS/MS workflow incorporates self-validating checkpoints.
Bioanalytical workflow demonstrating SIL-IS tracking from sample to data.
Step 1: Preparation of Self-Validating Control Samples
-
Blank Sample : Processed human plasma without Fepradinol or Fepradinol-d6.
-
Causality: Validates the absence of system carryover and endogenous matrix interference at the retention time of the analyte.
-
-
Zero Sample : Processed human plasma spiked only with Fepradinol-d6.
-
Causality: Validates the isotopic purity of the SIL-IS, ensuring no unlabeled Fepradinol is present to artificially inflate the lower limit of quantification (LLOQ)[2].
-
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of human plasma (Standards, QCs, or Unknowns) into a 96-well plate.
-
Add 10 µL of Fepradinol-d6 working solution (500 ng/mL).
-
Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to disrupt protein binding and precipitate plasma proteins.
-
Vortex aggressively for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.
Step 3: LC-MS/MS Analysis
-
Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : Gradient elution using Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).
-
Detection : Monitor Multiple Reaction Monitoring (MRM) transitions in positive ESI mode (e.g., Fepradinol m/z 210.1 → Product Ion; Fepradinol-d6 m/z 216.1 → Product Ion).
Step 4: Data Processing & Acceptance Criteria
-
Calculate the peak area ratio (Fepradinol / Fepradinol-d6).
-
Construct a calibration curve using linear regression with a 1/x² weighting factor[3].
-
Validation : Ensure the back-calculated concentrations of Quality Control (QC) samples are within ±15% of their nominal values (±20% for the LLOQ), as mandated by ICH M10[1].
References
-
Title : A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines | Source : Benchchem | URL : 3
-
Title : M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry | Source : U.S. Food and Drug Administration (FDA) | URL : 2
-
Title : Bioanalytical method validation: new FDA guidance vs. EMA guideline | Source : Journal of Pharmaceutical and Biomedical Analysis (Ovid) | URL : 4
-
Title : bioanalytical method validation and study sample analysis m10 | Source : International Council for Harmonisation (ICH) | URL : 1
-
Title : Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Source : SciSpace | URL : 5
Sources
Safety Operating Guide
The Causality of Strict Disposal: Why Standard Protocols Fail
As a Senior Application Scientist, I frequently oversee the integration, lifecycle management, and environmental compliance of stable isotope-labeled compounds. Fepradinol-d6, the deuterated analog of the anti-inflammatory and β-adrenergic blocking agent Fepradinol[1], is an invaluable internal standard for mass spectrometry and pharmacokinetic profiling. However, its specialized chemical nature demands rigorous, scientifically grounded disposal protocols.
This guide provides laboratory professionals with a comprehensive, self-validating operational plan for the safe handling and disposal of Fepradinol-d6, ensuring compliance, environmental stewardship, and laboratory safety.
Treating deuterated active pharmaceutical ingredients (APIs) like standard chemical waste is a critical operational failure. The substitution of hydrogen with deuterium fundamentally alters the molecule's degradation kinetics. Due to the kinetic isotope effect , the stronger carbon-deuterium bonds significantly increase the compound's environmental half-life, making it highly resistant to microbial and chemical degradation[2].
If discharged into municipal wastewater, Fepradinol-d6 acts as a Contaminant of Emerging Concern (CEC)[3]. Furthermore, the introduction of synthetic deuterated compounds into aquatic ecosystems causes severe isotopic interference, confounding global environmental monitoring efforts that rely on isotope dilution mass spectrometry to track pharmaceutical pollution[4]. Therefore, drain disposal is strictly prohibited, and high-temperature incineration is the only scientifically sound method of destruction.
Quantitative Data & Chemical Profile
Understanding the physical and chemical parameters of Fepradinol-d6 is the first step in mitigating risk. The table below summarizes the critical data driving our disposal methodologies.
| Property | Value | Operational Implication |
| Chemical Formula | C12H13D6NO2 | Deuterium incorporation requires specialized tracking to prevent isotopic environmental pollution. |
| Molecular Weight | ~215.32 g/mol | Heavier than unlabeled Fepradinol (209.28 g/mol )[1]; requires mass-adjusted calibration in waste logs. |
| Incompatibilities | Strong oxidizing agents | Segregate waste streams strictly to prevent exothermic reactions and toxic gas release. |
| Environmental Risk | Aquatic Toxicity / CEC | Must not be discharged into municipal sewer systems under any circumstances[3]. |
| Destruction Temp. | > 800°C | Requires high-temperature commercial incineration to break stable C-D bonds[5]. |
Operational Disposal Plan: Step-by-Step Methodology
To ensure absolute safety and compliance, every disposal workflow must operate as a self-validating system . Do not proceed to the next step without confirming the validation check.
Step 1: Waste Segregation and Compatibility Verification
-
Identify the Waste State: Categorize the Fepradinol-d6 waste as solid (raw powder, contaminated consumables) or liquid (organic solvent solutions, aqueous mixtures).
-
Verify Compatibility: Ensure the designated waste container is entirely free of strong oxidizing agents. Mixing Fepradinol-d6 with oxidizers can generate hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.
-
Select Containment: Use high-density polyethylene (HDPE) or amber glass carboys for liquid waste, and rigid, puncture-resistant bins for solid waste.
-
Validation Check: Before adding Fepradinol-d6 waste, review the container's chemical waste log to ensure no incompatible reactive species (e.g., peroxides, concentrated acids) have been previously introduced.
Step 2: Containment and Labeling
-
Transfer Material: Relocate Fepradinol-d6 waste into the designated container exclusively within a certified, actively venting fume hood to avoid the inhalation of aerosols or dust[6].
-
Seal the Container: Close the container with a leak-proof cap. If the waste includes volatile solvents prone to gas generation, utilize a properly rated vented cap.
-
Apply GHS Labeling: Affix a highly visible label explicitly stating: "Hazardous Waste: Deuterated Active Pharmaceutical Ingredient (Fepradinol-d6) - DO NOT DRAIN DISPOSE."
-
Validation Check: Visually inspect the cap seal and the exterior of the container for any residue or micro-leaks before transferring the vessel to the secondary accumulation area.
Step 3: Final Destruction Logistics
-
Staging: Transfer the sealed containers to a secure, well-ventilated secondary hazardous waste accumulation area away from direct sunlight and heat sources[6].
-
Vendor Contracting: Contract a licensed hazardous waste disposal facility capable of handling pharmaceutical CECs.
-
Thermal Destruction: Ensure the vendor's incineration parameters exceed 800°C. This extreme temperature is required to guarantee the complete thermal breakdown of the highly stable carbon-deuterium bonds and prevent environmental release[5].
-
Validation Check: Post-disposal, request a Certificate of Destruction (CoD) from the vendor confirming the incineration temperature and time-at-temperature. This officially closes the disposal loop and provides audit-ready documentation.
Emergency Spill Response Protocol
In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.
Step 1: Evacuation and PPE
-
Immediately evacuate non-essential personnel from the spill area and establish a safe perimeter[6].
-
Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[6]. If aerosolization is suspected, utilize a fitted respirator.
Step 2: Containment and Absorption
-
For Liquid Spills: Surround the perimeter of the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized chemical spill pads) to prevent migration into floor drains or environmental release[6].
-
For Solid Spills: Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to prevent aerosolization and dust formation before sweeping[6].
Step 3: Recovery and Decontamination
-
Use non-sparking tools to collect the absorbed material or dampened powder[6].
-
Place the recovered material into a rigid, sealable hazardous waste container.
-
Wash the contaminated surface thoroughly with soap and plenty of water, collecting all rinsate as hazardous waste.
-
Validation Check: After decontamination, wipe the affected area with a clean, solvent-dampened cloth and observe for any residual powder or slickness. A completely dry, residue-free surface validates the cleanup.
Workflow Visualization
The following diagram illustrates the logical decision tree for managing Fepradinol-d6 waste streams, ensuring that all paths lead to secure, high-temperature incineration.
Figure 1: Fepradinol-d6 waste segregation, spill response, and final incineration workflow.
References
- 2-AMINO-2-METHYL-1-PROPANOL (AMP) - Ataman Kimya. atamanchemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVM1w5lQRxRcT8EV5Q7PjNRzDMBTx0j3KTW99C3esh_rX922Wbr7URB6-N9ZykcoeUIoB16Nl1KXWAdOboHEXXNZMfPaM7BpOpHeVDDPf1vjg4uMhmuhZ8zVezunLuryGoaURKG8Pgh23spXjhUHWl3X5Inhnfq2IzGnhg9T9Qdjw=]
- Fepradinol: A Technical Deep Dive into its Discovery and Divergent Development Paths. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4NCMSXZkvS_fZrHNoPkVlvKyxxLONWJ2PXC9CYNQIfm0lIc7YvIPf_Hq8OxIB_L5G0Hk8EXYSoUEdLhtUEIdBziaR-7_RYj0HoNWG59K6nTX1G5LOYYTeJCTJE4P9ufHx1tkwQJveOgdjhjPi35U-f5ujsnppR8mIf8HjYAZdS3uuOLAiqZbikcmqCsqMnwAOY0KIDSuYKTZue8NUMg5iy3UFhceF-jo5CFhsBbib]
- Safety Data Sheet - TargetMol. targetmol.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBpTzhSo4vzlEhJMePBJz7QZKdvsprv2kOk4BmyqNLt60EZ8mpWbhi91njfZUPP1S_BDzoOuHsc8I3CUZ272PV8YiA0btPrPuUx6NDKjU4kHyfhRxh_-GDZfrU6enTAJ0YdTw6-EAZw0DO6TcDo7Zb91kTHnOz6_UE9KoWr3CBsLWiinQbtBO-hirmNPhp]
- Target and suspect screening of contaminants of emerging concern in raw water and drinking water. ird.fr.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSPX7opwuuneeLsSjg8LVQReGmjo6w0bzZB9Ff422qveLjy_s-fFsCZG8Gi6dyIAiETxNsdQdAFnZ31i04zViLaeq72cjFO8ZpXJN_Xg7mI_oy2PCD8YCv4J-1Brt4mdx9pyYhmxk2ZbvcU2tlUwLKAI6VS6J6rQxSYbPxHfS6gu6ESqObxjSOL5Q=]
- Green and Sustainable Pharmacy. scispace.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy0sYd1qm3TgFsSXD5cEJx_LpQGaeMasCJl-5AzMJqpJzyG_jNoR_vgDPxnww25VQaxy5zNehmdI2h587D7h41PRpPBrfqWzDi-8eM3NrpRdPa9Rj9ukPsQQlg8a3303YL6K01_E9LEqreViSyTFSZB-I0uC7UmwXOZDw8TS2vZz0=]
- To Record Of Technical Information/Documents Supporting the Proposed Rule To Amend 40 CFR Part 136. epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiIA3ZwYqnkHWgIjQR4TMN3UCdNBcXso5GX82_6OA_LRDawwIUHj_bULJ4Zd1xk83FhkU6pFnFgzaph6NGorh10VzQR7WW46HDS8w28Z8N7X6FiOg3bFPZWB7q95I4kg8aOZGLviFZrEMEeoaBmg8yRGha]
- Pharmaceutical pollution of the world's rivers. pnas.org.[https://vertexaisearch.cloud.google.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
